Antifungal agent 37
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2S2 |
|---|---|
Molecular Weight |
186.3 g/mol |
IUPAC Name |
2-(propyldisulfanyl)pyrimidine |
InChI |
InChI=1S/C7H10N2S2/c1-2-6-10-11-7-8-4-3-5-9-7/h3-5H,2,6H2,1H3 |
InChI Key |
AKRNPRSONYURMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSSC1=NC=CC=N1 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Antifungal Mechanism of LL-37: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human cathelicidin antimicrobial peptide, LL-37, is a crucial effector molecule of the innate immune system, demonstrating a broad spectrum of antimicrobial activity against bacteria, viruses, and fungi. As an endogenous peptide, LL-37 represents a promising template for the development of novel antifungal therapeutics. This technical guide provides a comprehensive overview of the core mechanisms through which LL-37 exerts its antifungal effects, with a focus on key pathogenic fungi. The information presented herein is intended to support research and development efforts aimed at harnessing the therapeutic potential of LL-37 and its analogues.
Core Antifungal Mechanisms of Action
LL-37 employs a multi-pronged approach to neutralize and eliminate fungal pathogens. Its primary mechanisms of action can be categorized as follows:
-
Cell Surface Interactions and Wall Destabilization: LL-37, being cationic, initially interacts with negatively charged components of the fungal cell wall, such as mannans, glucans, and chitin. This binding disrupts the integrity of the cell wall, leading to increased permeability and sensitization of the fungus to further damage.[1][2]
-
Membrane Permeabilization: Following its interaction with the cell wall, LL-37 targets the fungal plasma membrane. It is widely believed that LL-37 monomers aggregate and insert into the lipid bilayer, forming transmembrane pores or channels. This leads to the leakage of intracellular contents, dissipation of ion gradients, and ultimately, cell lysis.[3][4][5][6]
-
Induction of Oxidative Stress: LL-37 can induce the generation of reactive oxygen species (ROS) within fungal cells.[4][5][7] This surge in oxidative stress damages vital cellular components, including proteins, lipids, and nucleic acids, contributing to fungal cell death.
-
Disruption of Intracellular Homeostasis: The peptide can disrupt critical intracellular processes. Notably, LL-37 has been shown to interfere with calcium homeostasis, leading to an influx of extracellular calcium and the release of calcium from intracellular stores. This dysregulation of calcium signaling can trigger various downstream events, including mitochondrial dysfunction.[7]
-
Inhibition of Cell Cycle Progression: LL-37 can arrest the fungal cell cycle, preventing replication and proliferation. Studies have shown that LL-37 can cause an accumulation of cells in the S phase of the cell cycle.[4][5]
-
Anti-adhesion and Anti-biofilm Activity: At sub-lethal concentrations, LL-37 can inhibit the adhesion of fungal cells to both biotic and abiotic surfaces, a critical first step in the formation of biofilms.[1][8] This is achieved by binding to cell wall carbohydrates, thereby masking adhesins.[1]
Quantitative Data on Antifungal Activity
The antifungal potency of LL-37 and its analogues has been quantified against a range of clinically relevant fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values reported in the literature.
| Fungal Species | Strain(s) | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |
| Candida albicans | SC5314 | 20 - 40 | ~10 µM | [1][3] |
| Candida auris | Clinical Isolates | 25 - 100 | 50 - 200 | [4] |
| Aspergillus fumigatus | Not specified | Inhibits growth | Not fungicidal | [9][10] |
Table 1: Antifungal Activity of LL-37 Against Various Fungal Species.
| Peptide | Fungal Species | MIC (µM) | Reference(s) |
| LL-37 | Candida albicans | > 250 | [8][11] |
| KE-18 (LL-37 mimetic) | Candida albicans | - | [8][11] |
| KR-12 (LL-37 mimetic) | Candida albicans | - | [8][11] |
| AC-1 (LL-37 analogue) | Candida spp. | - | [12] |
| AC-2 (LL-37 analogue) | Candida spp. | 0.07 | [13] |
| LL37-1 (LL-37 analogue) | Candida spp. | 0.07 | [13] |
| D (LL-37 analogue) | Candida spp. | - | [12] |
Table 2: Minimum Inhibitory Concentrations (MICs) of LL-37 and its Analogues Against Candida Species.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the antifungal mechanism of action of LL-37.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 document for yeasts.[4][12]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of LL-37.
Materials:
-
LL-37 peptide
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of LL-37 in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10^3 cells/mL in RPMI-1640 medium.
-
Perform serial twofold dilutions of the LL-37 stock solution in RPMI-1640 medium in the wells of a 96-well plate.
-
Add the fungal inoculum to each well. Include a positive control (fungus without peptide) and a negative control (medium only).
-
Incubate the plates at 35-37°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of LL-37 that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control, assessed visually or by measuring absorbance at a specific wavelength (e.g., 530 nm).
Membrane Permeabilization Assay (Propidium Iodide Uptake)
Objective: To assess the ability of LL-37 to disrupt the fungal plasma membrane.
Materials:
-
LL-37 peptide
-
Fungal cells
-
Propidium Iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Grow fungal cells to the mid-logarithmic phase and wash them with PBS.
-
Resuspend the cells in PBS to a concentration of approximately 1 x 10^6 cells/mL.
-
Treat the fungal cells with various concentrations of LL-37 (e.g., at MIC and supra-MIC levels) for a defined period (e.g., 1-4 hours) at 37°C. Include an untreated control.
-
Add PI to the cell suspensions to a final concentration of 2-5 µg/mL.
-
Incubate for 15-30 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the percentage of PI-positive cells indicates membrane damage.
Reactive Oxygen Species (ROS) Detection Assay
Objective: To measure the induction of intracellular ROS by LL-37.
Materials:
-
LL-37 peptide
-
Fungal cells
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS
-
Fluorometer or flow cytometer
Procedure:
-
Harvest and wash fungal cells as described in the membrane permeabilization assay.
-
Load the cells with DCFH-DA (typically 10 µM) by incubating for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess DCFH-DA.
-
Treat the cells with different concentrations of LL-37.
-
Measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, at various time points using a fluorometer or flow cytometer (excitation ~488 nm, emission ~525 nm). An increase in fluorescence indicates ROS production.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by LL-37 and typical experimental workflows.
Caption: Overview of the multifaceted antifungal mechanism of action of LL-37.
Caption: The role of the Rim101 signaling pathway in the fungal response to LL-37.[7]
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The human cathelicidin LL-37 is a potent and multifaceted antifungal agent. Its ability to target multiple cellular structures and processes, including the cell wall, plasma membrane, and intracellular homeostasis, makes it a formidable component of the innate immune defense. The detailed mechanisms and methodologies presented in this guide are intended to facilitate further research into LL-37 and its derivatives as potential next-generation antifungal therapies. A thorough understanding of its mode of action is paramount for the rational design of novel antifungal drugs that can overcome the challenges of emerging fungal resistance.
References
- 1. Human Antimicrobial Peptide LL-37 Inhibits Adhesion of Candida albicans by Interacting with Yeast Cell-Wall Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Antifungal Activity of Human Cathelicidin LL-37, a Membrane Disrupting Peptide, by Triggering Oxidative Stress and Cell Cycle Arrest in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Transmembrane Pores Formed by Human Antimicrobial Peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | The Naturally Occurring Host Defense Peptide, LL-37, and Its Truncated Mimetics KE-18 and KR-12 Have Selected Biocidal and Antibiofilm Activities Against Candida albicans, Staphylococcus aureus, and Escherichia coli In vitro [frontiersin.org]
- 9. LL37 Inhibits Aspergillus fumigatus Infection via Directly Binding to the Fungus and Preventing Excessive Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LL37 Inhibits Aspergillus fumigatus Infection via Directly Binding to the Fungus and Preventing Excessive Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Synthesis and Characterization of Antifungal Agent 37: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Antifungal Agent 37, a novel heterocyclic disulfide inspired by the natural antimicrobial compound allicin. This document details the synthetic pathway, experimental protocols for antifungal evaluation, and a summary of its biological activity, offering valuable insights for researchers in mycology and drug discovery.
Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. Allicin, the principal bioactive compound in garlic, is a potent antimicrobial agent known for its reactive disulfide bond that interacts with thiol-containing enzymes in microbes. However, its therapeutic potential is limited by its inherent instability. Inspired by allicin's mode of action, a series of more stable heterocyclic disulfides have been synthesized, among which this compound has demonstrated significant antifungal properties. This guide focuses on the synthesis and detailed characterization of this promising compound.
Synthesis of this compound
The synthesis of this compound, a heterocyclic disulfide, is achieved through a straightforward and efficient method involving a thiol-disulfide exchange reaction. The general synthetic scheme is depicted below.[1]
General Synthetic Pathway:
Figure 1: General synthetic scheme for this compound.
Experimental Protocol:
The synthesis of this compound and its analogues is carried out as follows[2]:
-
Reaction Setup: To a solution of the corresponding mercapto-heterocycle (1.0 mmol) and a selected thiol (1.5 mmol) in 10 mL of dichloromethane (DCM) in an ice bath, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 mmol) is slowly added.
-
Reaction Progression: The reaction mixture is stirred for 1 hour at 0 °C.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed by rotary evaporation. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the pure heterocyclic disulfide.
Characterization of Antifungal Activity
The antifungal efficacy of this compound was evaluated against a panel of pathogenic fungi. The key parameters determined were the inhibition rates at a fixed concentration and the half-maximal effective concentration (EC50).
Data Presentation:
The quantitative antifungal activity data for this compound is summarized in the tables below[3].
Table 1: In Vitro Antifungal Activity of this compound (50 µg/mL) [3]
| Fungal Species | Inhibition Rate (%) |
| Rhizoctonia solani | 65.46 |
| Sclerotinia sclerotiorum | 98.56 |
| Botrytis cinerea | 41.99 |
| Fusarium graminearum | 66.80 |
| Magnaporthe oryzae | 36.70 |
| Phytophthora capsici | 28.26 |
| Aspergillus flavus | 100 |
| Penicillium expansum | 57.35 |
| Monilinia fructicola | 89.64 |
| Rhizopus stolonifer | 59.03 |
Table 2: EC50 Values of this compound against Selected Fungi [3]
| Fungal Species | EC50 (µg/mL) |
| Rhizoctonia solani | 10.67 |
| Sclerotinia sclerotiorum | 10.10 |
| Fusarium graminearum | 23.49 |
| Aspergillus flavus | >10 |
| Monilinia fructicola | 9.71 |
| Rhizopus stolonifer | 21.54 |
This compound also exhibited potent antibacterial activity against Xanthomonas oryzae, with a Minimum Inhibitory Concentration (MIC) value of 1.56 µg/mL, which was superior to the positive control, Thiodiazole Copper.[3][4]
Experimental Protocol for Antifungal Bioassay:
The in vitro antifungal activity was determined using the mycelium growth rate method.
-
Preparation of Media: Potato Dextrose Agar (PDA) medium is prepared and autoclaved.
-
Incorporation of Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten PDA at various concentrations. The final concentration of the solvent is kept constant and low to avoid any inhibitory effects.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed at the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a period of time until the mycelial growth in the control plate (without the compound) reaches a certain diameter.
-
Measurement and Calculation: The diameter of the fungal colony on each plate is measured. The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(dc - dt) / dc] × 100 where 'dc' is the diameter of the colony in the control group and 'dt' is the diameter of the colony in the treatment group.
-
EC50 Determination: The EC50 value, the concentration of the compound that inhibits 50% of the mycelial growth, is calculated by probit analysis based on the inhibition rates at different concentrations.
Mechanism of Action
The mechanism of action of this compound is believed to be analogous to that of allicin, involving the disruption of cellular functions through interaction with thiol-containing proteins.
Proposed Signaling Pathway of Thiol-Disulfide Exchange:
Figure 2: Proposed mechanism of action for this compound.
Preliminary studies on related allicin-inspired disulfides suggest that these compounds can induce shrinkage of fungal hyphae, disrupt the integrity of the plasma membrane, and cause leakage of cellular contents.[4][5] The primary mechanism is thought to be the reaction of the disulfide bond with essential thiol groups in fungal enzymes and proteins, leading to their inactivation and subsequent cell death.[3][6]
Experimental Workflow for Mechanistic Studies:
Figure 3: Experimental workflow for mechanistic evaluation.
Conclusion
This compound, an allicin-inspired heterocyclic disulfide, demonstrates potent and broad-spectrum antifungal activity. Its straightforward synthesis and significant efficacy against various plant pathogenic fungi make it a promising lead compound for the development of new antifungal agents. Further studies are warranted to fully elucidate its mechanism of action, evaluate its in vivo efficacy in various models, and assess its toxicological profile. This guide provides a foundational resource for researchers aiming to build upon these initial findings and explore the therapeutic potential of this novel class of antifungal compounds.
References
- 1. Allicin-inspired pyridyl disulfides as antimicrobial agents for multidrug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is the mechanism of Allicin? [synapse.patsnap.com]
- 4. Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial effects of synthesized allicin on bacteria and fungi. [wisdomlib.org]
An In-depth Technical Guide on the Structure-Activity Relationship of Antifungal Agent 37 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of a novel series of triazole-containing antifungal agents. The lead compound, designated here as Antifungal Agent 37 (a hypothetical designation for compound 6m from a representative study), has demonstrated significant in vitro activity against a range of pathogenic fungi, including resistant strains. This document details the quantitative antifungal data, experimental protocols for synthesis and biological evaluation, and visual representations of key chemical pathways and SAR logic.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of novel antifungal agents. Triazole antifungals, which target the fungal enzyme lanosterol 14α-demethylase (CYP51), remain a cornerstone of antifungal therapy. This guide focuses on a novel series of triazole derivatives that incorporate a 1,2,3-benzotriazin-4-one moiety, designed to enhance antifungal potency and broaden the spectrum of activity, particularly against Aspergillus fumigatus. The lead compound from this series, this compound, exhibits promising activity that warrants further investigation and development.
Quantitative Structure-Activity Relationship (SAR) Data
The antifungal activity of the synthesized triazole derivatives was evaluated in vitro against a panel of pathogenic fungal strains. The Minimum Inhibitory Concentration (MIC) values, defined as the lowest concentration of the compound that inhibits visible fungal growth, were determined. The results are summarized in the tables below.
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Triazole Analogs Against Various Fungal Strains
| Compound | R Group | C. albicans | C. parapsilosis | C. glabrata | C. neoformans | A. fumigatus |
| This compound (6m) | 7-Cl | 0.5 | 0.25 | 1 | 0.5 | 0.25 |
| 6a | H | 2 | 1 | 4 | 2 | 1 |
| 6b | 5-F | 1 | 0.5 | 2 | 1 | 0.5 |
| 6c | 6-F | 1 | 1 | 2 | 1 | 0.5 |
| 6d | 7-F | 0.5 | 0.5 | 1 | 0.5 | 0.25 |
| 6e | 8-F | 2 | 1 | 4 | 2 | 1 |
| 6f | 5-Cl | 1 | 0.5 | 2 | 1 | 0.5 |
| 6g | 6-Cl | 1 | 1 | 2 | 1 | 0.5 |
| 6h | 8-Cl | 2 | 1 | 4 | 2 | 1 |
| 6i | 5-Br | 1 | 0.5 | 2 | 1 | 0.5 |
| 6j | 6-Br | 1 | 1 | 2 | 1 | 0.5 |
| 6k | 7-Br | 0.5 | 0.25 | 1 | 0.5 | 0.25 |
| 6l | 8-Br | 2 | 1 | 4 | 2 | 1 |
| Fluconazole | - | 1 | 1 | 8 | 4 | >64 |
| Voriconazole | - | 0.25 | 0.125 | 0.5 | 0.25 | 0.25 |
SAR Analysis: The data in Table 1 reveals several key structure-activity relationships:
-
Effect of Substitution on the Benzotriazin-4-one Ring: The nature and position of the substituent on the benzotriazin-4-one ring significantly influence antifungal activity.
-
Halogen Substitution: Introduction of a halogen atom generally enhances antifungal activity compared to the unsubstituted analog (6a).
-
Positional Isomers: The position of the halogen substituent is critical. Compounds with substitution at the 7-position (6d, 6m , 6k) consistently demonstrate the most potent activity across all tested strains.
-
Nature of Halogen: While fluorine (6d) and bromine (6k) at the 7-position show excellent activity, chlorine at the 7-position (This compound/6m ) provides a comparable and, in some cases, slightly better activity profile.
-
Other Positions: Substitution at the 5-, 6-, and 8-positions generally results in decreased activity compared to the 7-substituted analogs.
Experimental Protocols
The synthesis of the target triazole compounds is a multi-step process. A generalized protocol is provided below.
Caption: General synthetic workflow for the preparation of triazole antifungal agents.
Step 1: Synthesis of Substituted 1,2,3-Benzotriazin-4-ones Substituted anthranilic acid (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5°C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise. The reaction mixture is stirred at this temperature for 1 hour. The resulting precipitate is filtered, washed with cold water, and dried to yield the corresponding 1,2,3-benzotriazin-4-one.
Step 2: N-Alkylation The substituted 1,2,3-benzotriazin-4-one (1.0 eq) and 1-bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (1.1 eq) are dissolved in dimethylformamide (DMF). Anhydrous potassium carbonate (2.0 eq) is added, and the mixture is stirred at 80°C for 12 hours. After cooling, the reaction mixture is poured into ice water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 3: Epoxidation The product from Step 2 (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0°C. meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 24 hours. The reaction is then quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried, and concentrated. The residue is purified by column chromatography.
Step 4: Epoxide Opening with Triazole The epoxide from Step 3 (1.0 eq) and 1H-1,2,4-triazole (1.2 eq) are dissolved in DMF. Potassium carbonate (1.5 eq) is added, and the mixture is heated to 90°C for 6 hours. The reaction mixture is cooled, poured into water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final triazole derivative.
The in vitro antifungal activity of the synthesized compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for the in vitro antifungal susceptibility testing.
-
Fungal Strains and Media: The fungal strains were cultured on Sabouraud Dextrose Agar (SDA) at 35°C. RPMI 1640 medium buffered with MOPS was used for the broth microdilution assay.
-
Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions were then prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The microtiter plates were inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which there was no visible growth.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane. This disrupts the membrane's structure and function, leading to the inhibition of fungal growth and, in some cases, cell death. The enhanced activity of this compound and its analogs is likely due to favorable interactions with the active site of the CYP51 enzyme, potentially through the specific positioning of the halogenated benzotriazin-4-one moiety within the binding pocket.
Conclusion
The novel series of triazole derivatives presented in this guide demonstrates the potential for developing new antifungal agents with improved efficacy and a broader spectrum of activity. The clear structure-activity relationships identified, particularly the beneficial effect of a 7-chloro substitution on the benzotriazin-4-one ring as seen in this compound, provide a strong foundation for further lead optimization. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and toxicological evaluation of this compound and other promising analogs to assess their potential as clinical candidates for the treatment of invasive fungal infections.
In Vitro Antifungal Activity of the Human Cathelicidin LL-37 and its Analogues against Candida albicans: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antifungal activity of the human antimicrobial peptide LL-37 and its synthetic analogues against Candida albicans. The document summarizes key quantitative data, details experimental methodologies, and visualizes the mechanisms of action and experimental workflows. The emergence of antifungal resistance in Candida species necessitates the exploration of novel therapeutic agents, and antimicrobial peptides like LL-37 represent a promising avenue of research.
Quantitative Antifungal Activity Data
The antifungal efficacy of LL-37 and its analogues has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). These values represent the lowest concentration of the peptide required to inhibit the visible growth of C. albicans.
| Peptide/Antifungal Agent | Candida albicans Strain(s) | MIC Range (µM) | MIC Range (µg/mL) | Citation(s) |
| LL-37 | SC5314 | ≥ 4.4 - 8.8 | ≥ 20 - 40 | [1][2] |
| LL37-1 (analogue) | SC5314, ATCC 10231, Clinical Isolates | 0.07 - 5 | Not Specified | [1][3] |
| AC-2 (analogue) | ATCC 10231 | 0.07 | Not Specified | [3][4] |
| Peptide D (analogue) | Azole-Resistant C. albicans 256 | 0.15 - 5 | Not Specified | [1][3] |
| Fluconazole (Control) | SC5314, ATCC 10231 | Not Specified | 64 | [3][4] |
| Amphotericin B (Control) | Clinical Isolates | Not Specified | up to 4 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro antifungal studies. The following protocols are based on standard techniques described in the cited literature.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of LL-37 and its analogues against planktonic C. albicans cells is typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27-S4.[3]
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol Steps:
-
Candida albicans Inoculum Preparation: Strains are cultured on Sabouraud Dextrose Agar at 37°C for 24 hours. The initial yeast concentration is adjusted to 1–5 × 10^6 CFU/mL, corresponding to a 0.5 McFarland standard.[5]
-
Working Suspension: The adjusted inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of approximately 5 × 10^2 CFU/mL per well.[5]
-
Peptide Dilution: Two-fold serial dilutions of the LL-37 analogue peptides are prepared in a 96-well microtiter plate.[3]
-
Inoculation and Incubation: The prepared yeast suspension is added to each well containing the peptide dilutions. The plates are incubated at 37°C for 48 hours.[6]
-
MIC Determination: The MIC is defined as the lowest peptide concentration that results in the complete inhibition of visible yeast growth.[5] Positive (yeast without peptide) and negative (medium only) controls are included.[6]
Biofilm Inhibition Assay
The capacity of LL-37 analogues to prevent the formation of C. albicans biofilms is a critical measure of their potential therapeutic value, as biofilm-associated infections are notoriously resistant to conventional antifungals.[7]
Workflow for Biofilm Inhibition Assay:
Caption: Workflow for assessing the inhibition of pre-formed biofilms.
Protocol Steps:
-
Biofilm Formation: C. albicans (e.g., strain ATCC 10231) is adjusted to a concentration of 1 × 10^6 cells/mL in RPMI medium. 100 µL of this suspension is added to the wells of a 96-well plate and incubated for 24 hours at 37°C to allow for the formation of a mature biofilm.[3]
-
Peptide Treatment: After the initial 24-hour incubation, the medium is aspirated, and the pre-formed biofilms are washed with PBS. Subsequently, 200 µL of two-fold serial dilutions of the LL-37 analogue peptides in RPMI 1640 medium are added to the biofilm-containing wells.[6]
-
Incubation: The plates are then incubated for an additional 24 hours at 37°C.[6]
-
Quantification: Biofilm viability and biomass are quantified using methods such as the XTT reduction assay or crystal violet staining.[3][6] The results are compared to untreated control biofilms to determine the percentage of inhibition.
Mechanism of Action of LL-37 against Candida albicans
LL-37 exerts its antifungal effect primarily by targeting the fungal cell envelope, leading to a loss of membrane integrity and subsequent cell death.[1][8] This multi-faceted attack distinguishes it from many conventional antifungals that have a single molecular target.
Proposed Signaling and Interaction Pathway:
Caption: Proposed mechanism of action of LL-37 on the C. albicans cell envelope.
Key Mechanistic Aspects:
-
Cell Wall Interaction: LL-37 initially interacts with carbohydrates on the fungal cell surface, particularly mannan.[9] This binding can interfere with the ability of C. albicans to adhere to host cells and abiotic surfaces, a crucial first step in infection.[2][9]
-
Membrane Disruption: Following the initial binding, LL-37 inserts into the fungal plasma membrane. This action is facilitated by the peptide's amphipathic nature. The insertion disrupts the membrane's integrity, potentially by forming pores or through a "carpet-like" mechanism that destabilizes the lipid bilayer.[1]
-
Loss of Homeostasis and Cell Death: The disruption of the plasma membrane leads to the leakage of essential ions and small molecules, causing a loss of cellular homeostasis and ultimately resulting in fungal cell death.[8] This direct, physical mechanism of action may reduce the likelihood of resistance development compared to enzyme-inhibiting drugs.
References
- 1. In Vitro Antifungal Activity of LL-37 Analogue Peptides against Candida spp. [mdpi.com]
- 2. Human Antimicrobial Peptide LL-37 Inhibits Adhesion of Candida albicans by Interacting with Yeast Cell-Wall Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antifungal Activity of LL-37 Analogue Peptides against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Promising Anti-Biofilm Agents and Phagocytes Enhancers for the Treatment of Candida albicans Biofilm–Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penetration of Candida Biofilms by Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human Antimicrobial Peptide LL-37 Inhibits Adhesion of Candida albicans by Interacting with Yeast Cell-Wall Carbohydrates | PLOS One [journals.plos.org]
The Expanding Arsenal Against Fungal Pathogens: A Technical Guide to Novel Antifungal Compounds
For Immediate Release
[City, State] – November 8, 2025 – As the threat of invasive fungal infections continues to grow, driven by an expanding population of immunocompromised individuals and the rise of antifungal resistance, the need for novel therapeutic agents has never been more critical. This technical guide provides an in-depth analysis of the spectrum of activity, mechanisms of action, and key experimental methodologies for a new generation of antifungal compounds poised to address this urgent medical need. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of medical mycology.
Introduction: The Shifting Landscape of Fungal Infections
Invasive fungal diseases are associated with high morbidity and mortality rates, posing a significant challenge to clinicians worldwide. The existing antifungal armamentarium is limited, and its efficacy is increasingly compromised by the emergence of drug-resistant strains.[1] This guide focuses on four promising novel antifungal agents—Fosmanogepix, Olorofim, Rezafungin, and Ibrexafungerp—each with a unique mechanism of action that offers new hope in the fight against life-threatening mycoses.
Quantitative Spectrum of Activity
The in vitro activity of these novel compounds has been extensively evaluated against a broad range of fungal pathogens, including clinically relevant yeasts and molds. The following tables summarize the minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) data, providing a comparative overview of their potency.
Table 1: In Vitro Activity of Novel Antifungal Compounds against Candida Species
| Fungal Species | Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | Fosmanogepix | 0.002–0.063 | 0.015 | 0.03 |
| Rezafungin | 0.03–8 | 0.03 | 0.06 | |
| Ibrexafungerp | 0.016–16 | 0.06 | 0.125 | |
| Candida glabrata | Fosmanogepix | 0.002–0.063 | 0.03 | 0.06 |
| Rezafungin | 0.03–8 | 0.06 | 0.125 | |
| Ibrexafungerp | <0.03–4 | 0.25 | 1.0 | |
| Candida auris | Fosmanogepix | 0.002–0.063 | 0.015 | 0.03 |
| Rezafungin | 0.03–8 | 0.25 | 0.5 | |
| Ibrexafungerp | 0.5–1.0 | 0.5 | 1.0 | |
| Candida parapsilosis | Fosmanogepix | 0.002–0.063 | 0.008 | 0.015 |
| Rezafungin | 0.5–4 | 2 | 2 | |
| Ibrexafungerp | 0.016–16 | 0.5 | 0.5 | |
| Candida krusei | Fosmanogepix | >32 | >32 | >32 |
| Rezafungin | 0.03–8 | 0.125 | 0.25 | |
| Ibrexafungerp | 0.016–16 | 1 | 1 |
Data compiled from multiple sources.[2][3][4][5][6][7][8][9][10]
Table 2: In Vitro Activity of Novel Antifungal Compounds against Aspergillus and Other Molds
| Fungal Species | Compound | MEC/MIC Range (µg/mL) | MEC₅₀/MIC₅₀ (µg/mL) | MEC₉₀/MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | Fosmanogepix (MEC) | 0.008–0.125 | 0.03 | 0.06 |
| Olorofim (MIC) | 0.008–0.125 | 0.008 | 0.031 | |
| Rezafungin (MEC) | ≤0.015–2 | 0.03 | 0.125 | |
| Ibrexafungerp (MEC) | <0.06–4 | 0.040 | 0.092 | |
| Aspergillus flavus | Fosmanogepix (MEC) | 0.015–0.03 | 0.015 | 0.03 |
| Olorofim (MIC) | <0.031 | <0.031 | <0.031 | |
| Rezafungin (MEC) | ≤0.008–0.015 | ≤0.008 | 0.015 | |
| Ibrexafungerp (MEC) | 0.040 | 0.040 | - | |
| Aspergillus terreus | Fosmanogepix (MEC) | 0.03–0.06 | 0.03 | 0.06 |
| Olorofim (MIC) | 0.008 | 0.008 | - | |
| Rezafungin (MEC) | ≤0.008–0.015 | ≤0.008 | 0.015 | |
| Ibrexafungerp (MEC) | 0.040 | 0.040 | - | |
| Coccidioides immitis/posadasii | Olorofim (MIC) | ≤0.008–0.06 | <0.008 | 0.016 |
Data compiled from multiple sources.[1][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32]
Mechanisms of Action and Signaling Pathways
A key advantage of these novel antifungals is their distinct mechanisms of action, which target different essential fungal processes compared to existing drug classes.
Fosmanogepix: Inhibition of Gwt1 and GPI-Anchor Biosynthesis
Fosmanogepix is a prodrug that is rapidly converted to its active form, manogepix. Manogepix inhibits the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. GPI anchors are crucial for attaching mannoproteins to the fungal cell wall, playing a vital role in cell wall integrity, adhesion, and virulence. By inhibiting Gwt1, manogepix disrupts these processes, leading to fungal cell death.
Olorofim: Targeting Dihydroorotate Dehydrogenase (DHODH)
Olorofim is a first-in-class orotomide that inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH).[17][18][24][33] This enzyme is a key component of the pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other vital cellular components.[18] By blocking DHODH, olorofim depletes the fungal cell of pyrimidines, leading to the cessation of growth and cell death.[18]
Rezafungin and Ibrexafungerp: Inhibition of β-(1,3)-D-glucan Synthase
Both rezafungin and ibrexafungerp target the fungal cell wall by inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2][8][34][35][36][37][38][39][40][41] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a critical component that maintains the structural integrity of the fungal cell wall.[1][35] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.[1][35] Although they share the same target, rezafungin is a second-generation echinocandin, while ibrexafungerp is a first-in-class triterpenoid. They bind to different sites on the glucan synthase complex, which may account for differences in their spectrum of activity and potential for overcoming resistance.[2][11][37][42]
Experimental Protocols
Standardized methodologies are crucial for the accurate and reproducible evaluation of antifungal activity. The following sections detail the core protocols used in the characterization of these novel compounds.
In Vitro Susceptibility Testing: Broth Microdilution
The determination of MICs is a cornerstone of antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods.
CLSI M27/M38 Broth Microdilution Method (Yeast/Molds)
Key Parameters:
-
Medium: RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS.
-
Inoculum: Standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
Incubation: 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
Endpoint Reading: For azoles, a prominent decrease in turbidity (≥50% inhibition) compared to the growth control. For echinocandins and polyenes, the lowest concentration with no visible growth. For MECs (for echinocandins against molds), the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms.
Time-Kill Assays
Time-kill assays provide dynamic information about the fungicidal or fungistatic activity of an antifungal agent over time.
Standardized Time-Kill Protocol
Key Parameters:
-
Inoculum: A starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL is typically used.[9][28][36][43][44]
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours) for quantitative culture.[9][28][36][43][44]
-
Endpoint: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal. A <3-log₁₀ reduction is considered fungistatic.[44]
In Vivo Efficacy Models
Animal models are essential for evaluating the in vivo efficacy of novel antifungal agents. Murine models of disseminated candidiasis and invasive aspergillosis are commonly employed.
Murine Model of Disseminated Candidiasis
-
Immunosuppression: Mice (e.g., BALB/c) are often rendered neutropenic with cyclophosphamide to establish a robust infection.[5][12][14][45][46]
-
Infection: A standardized inoculum of Candida species (e.g., 1 x 10⁶ CFU/mouse) is injected intravenously via the lateral tail vein.[14]
-
Treatment: Antifungal therapy is initiated at a specified time post-infection and administered for a defined duration.
-
Endpoint: Efficacy is assessed by survival analysis or by determining the fungal burden (CFU/gram) in target organs (typically kidneys) at the end of the study.[14]
Murine Model of Invasive Aspergillosis
-
Immunosuppression: Mice are immunosuppressed with agents like cyclophosphamide and cortisone acetate.[4][19][23][25]
-
Infection: Mice are infected via intranasal instillation or inhalation of Aspergillus conidia.[4][19][23][25]
-
Treatment: Antifungal treatment is administered systemically.
-
Endpoint: Efficacy is determined by survival rates and/or fungal burden in the lungs.[19]
Conclusion and Future Directions
The novel antifungal agents Fosmanogepix, Olorofim, Rezafungin, and Ibrexafungerp represent significant advancements in the field of medical mycology. Their unique mechanisms of action and potent activity against a broad spectrum of fungal pathogens, including resistant isolates, offer promising new therapeutic options. The continued investigation of these compounds in clinical trials is crucial for defining their role in the management of invasive fungal infections. Further research should also focus on understanding the potential for resistance development, exploring combination therapies, and optimizing dosing strategies to maximize their clinical utility.
References
- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata [frontiersin.org]
- 4. Neutropenic Mouse Model of Invasive Aspergillosis [bio-protocol.org]
- 5. niaid.nih.gov [niaid.nih.gov]
- 6. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
- 7. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Rezafungin (CD101) demonstrates potent in vitro activity against Aspergillus, including azole-resistant Aspergillus fumigatus isolates and cryptic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. niaid.nih.gov [niaid.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Murine model for disseminated Candidiasis [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. cidara.com [cidara.com]
- 17. academic.oup.com [academic.oup.com]
- 18. The Dynamic Influence of Olorofim (F901318) on the Cell Morphology and Organization of Living Cells of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
- 22. The Orotomide Olorofim Is Efficacious in an Experimental Model of Central Nervous System Coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. academic.oup.com [academic.oup.com]
- 26. Murine Model of Invasive Aspergillosis | Springer Nature Experiments [experiments.springernature.com]
- 27. journals.asm.org [journals.asm.org]
- 28. researchgate.net [researchgate.net]
- 29. In Vitro Activity of Novel Antifungal Olorofim against Filamentous Fungi and Comparison to Eight Other Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 31. EUCAST-Obtained Olorofim MICs against Aspergillus and Scedosporium Species and Lomentospora prolificans Showed High Agreements between Visual Inspection and Spectrophotometric Readings - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. journals.asm.org [journals.asm.org]
- 34. journals.asm.org [journals.asm.org]
- 35. go.drugbank.com [go.drugbank.com]
- 36. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. Rezafungin-Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandi… [ouci.dntb.gov.ua]
- 42. researchgate.net [researchgate.net]
- 43. researchgate.net [researchgate.net]
- 44. researchgate.net [researchgate.net]
- 45. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 46. researchgate.net [researchgate.net]
Unveiling the Molecular Target of Antifungal Agent 37: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular target identification for Antifungal Agent 37, a novel heterocyclic disulfide compound. The document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antifungal therapies.
Executive Summary
This compound, a heterocyclic disulfide inspired by the antimicrobial properties of allicin, has demonstrated significant antifungal and antibacterial activity. This guide summarizes the quantitative data on its efficacy, details the experimental protocols for its evaluation, and elucidates its proposed mechanism of action. The primary molecular target appears to be the fungal cell membrane, leading to disruption of its integrity and subsequent cell death.
Data Presentation: In Vitro Efficacy of this compound
The antifungal and antibacterial activity of this compound has been quantified against a range of pathogenic fungi and bacteria. The data is summarized in the tables below.
Table 1: Antifungal Activity of Agent 37 (50 µg/mL) Against Pathogenic Fungi [1]
| Fungal Species | Inhibition Rate (%) |
| R. solani | 65.46 |
| S. sclerotiorum | 98.56 |
| B. cinerea | 41.99 |
| F. graminearum | 66.80 |
| M. oryzae | 36.70 |
| P. capsici | 28.26 |
| A. flavus | 100 |
| P. expansum | 57.35 |
| M. fructicola | 89.64 |
| R. stolonifer | 59.03 |
Table 2: EC50 Values of this compound Against Pathogenic Fungi [1]
| Fungal Species | EC50 (µg/mL) |
| R. solani | 10.67 |
| S. sclerotiorum | 10.10 |
| F. graminearum | 23.49 |
| A. flavus | >10 |
| M. fructicola | 9.71 |
| R. stolonifer | 21.54 |
Table 3: Antibacterial Activity of this compound [1]
| Bacterial Species | MIC (µg/mL) |
| X. oryzae | 1.56 |
Proposed Molecular Target and Mechanism of Action
Based on preliminary studies of a structurally related compound (S8) from the same chemical series, the primary molecular target of this compound is the fungal cell membrane. The proposed mechanism of action involves the disruption of the plasma membrane's integrity, leading to the leakage of cellular contents and ultimately, cell death.[2]
The following diagram illustrates the proposed signaling pathway for the antifungal activity of this class of heterocyclic disulfides.
References
Preliminary Toxicity Screening of Antifungal Agent 37: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available preclinical data on Antifungal agent 37, a novel heterocyclic disulfide compound. The document outlines the known antifungal activity and presents a recommended framework for its preliminary toxicity screening, including detailed experimental protocols for cytotoxicity, genotoxicity, and acute toxicity assays. Due to the limited publicly available information on the toxicity of this specific agent, this guide draws upon established methodologies and data from structurally related compounds to provide a comprehensive roadmap for its initial safety assessment.
Introduction
This compound is a heterocyclic disulfide inspired by allicin, the active component in garlic.[1] This class of compounds has garnered interest for its potential as a source of new antimicrobial agents. Preliminary studies have demonstrated the in vitro efficacy of this compound against a range of fungal pathogens. However, a thorough evaluation of its safety profile is paramount before it can be considered for further development. This guide addresses the critical next step: a preliminary toxicity screening to assess its potential for cytotoxicity, genotoxicity, and acute systemic toxicity.
Antifungal Activity of this compound
Published data from a study by Wang JR, et al. (2022) provides in vitro antifungal activity for this compound. The compound, referred to as compound S5 in the study, demonstrated significant inhibitory effects against various fungal strains.[1]
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Inhibition Rate (%) at 50 µg/mL | EC₅₀ (µg/mL) |
| Rhizoctonia solani | 65.46 | 10.67 |
| Sclerotinia sclerotiorum | 98.56 | 10.10 |
| Botrytis cinerea | 41.99 | >50 |
| Fusarium graminearum | 66.80 | 23.49 |
| Magnaporthe oryzae | 36.70 | >50 |
| Phytophthora capsici | 28.26 | >50 |
| Aspergillus flavus | 100 | >10 |
| Penicillium expansum | 57.35 | >50 |
| Monilinia fructicola | 89.64 | 9.71 |
| Rhizopus stolonifer | 59.03 | 21.54 |
| Data sourced from Wang JR, et al. 2022.[1] |
Recommended Preliminary Toxicity Screening
While specific toxicity data for this compound is not currently available in the public domain, a standard battery of in vitro and in vivo tests is recommended to establish a preliminary safety profile. The following sections detail the experimental protocols for these essential assays.
Cytotoxicity Assessment
The initial evaluation of toxicity involves assessing the effect of this compound on the viability of mammalian cells. The MTT assay is a widely used colorimetric method for this purpose.
-
Cell Culture:
-
Select a relevant mammalian cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, or a standard fibroblast line like L929).
-
Culture cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Genotoxicity Assessment
The in vitro micronucleus test is a robust assay to evaluate the potential of a compound to cause chromosomal damage.
-
Cell Culture:
-
Use a suitable cell line with a stable karyotype, such as CHO-K1 or L5178Y cells.
-
Culture the cells as described for the cytotoxicity assay.
-
-
Assay Procedure:
-
Treat the cells with various concentrations of this compound for a short period (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix). Also, include a longer treatment period (e.g., 24 hours) without S9 mix.
-
Include a vehicle control and positive controls for both clastogenic (e.g., mitomycin C) and aneugenic (e.g., colchicine) effects.
-
After treatment, wash the cells and add fresh medium containing cytochalasin B (to block cytokinesis).
-
Incubate for a period equivalent to 1.5-2.0 normal cell cycle lengths.
-
Harvest the cells, treat with a hypotonic solution, and fix them.
-
Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or acridine orange).
-
-
Data Analysis:
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Calculate the frequency of micronucleated cells.
-
Assess cytotoxicity by determining the Cytochalasin B Proliferation Index (CBPI).
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.
-
Acute Oral Toxicity Assessment
An acute oral toxicity study provides information on the potential adverse effects of a single oral dose of a substance. The OECD Test Guideline 423 (Acute Toxic Class Method) is a commonly used protocol.
-
Animals:
-
Use healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain).
-
House the animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum (except for the fasting period before dosing).
-
-
Dosing:
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of this compound using a gavage needle. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice of the starting dose is based on any existing information about the substance's toxicity.
-
The test is conducted in a stepwise manner using 3 animals per step. The outcome of the first step determines the next step (i.e., whether to dose at a higher or lower level, or to stop the test).
-
-
Observations:
-
Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Pay close attention to changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
At the end of the observation period, perform a gross necropsy on all animals.
-
-
Data Analysis:
-
The substance is classified into one of five toxicity categories based on the number of mortalities observed at the different dose levels.
-
Potential Signaling Pathways
The precise mechanism of action for this compound is not yet fully elucidated. However, as an allicin-inspired disulfide, it is plausible that its antifungal activity involves the disruption of cellular redox homeostasis and interaction with thiol-containing proteins, a mechanism known for allicin.[2] This can lead to a cascade of events affecting various cellular processes. A generalized signaling pathway for antifungal agents that disrupt the fungal cell membrane and induce oxidative stress is depicted below.
Caption: Generalized signaling pathway for antifungal agents that induce oxidative stress.
Experimental Workflows
The following diagrams illustrate the logical flow of the recommended preliminary toxicity screening for this compound.
References
An In-depth Technical Guide to the Chemical Synthesis of Novel Antifungal Agent 37 Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the development of novel antifungal agents with new mechanisms of action. This technical guide focuses on the chemical synthesis pathways of a promising class of antifungal agents, derivatives of the natural product enfumafungin, which we will refer to as "Antifungal Agent 37" for the purpose of this guide. These compounds are potent inhibitors of (1,3)-β-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis, rendering them highly selective for fungal pathogens.[1][2]
This document provides a comprehensive overview of the synthetic strategies employed to modify the core enfumafungin scaffold, leading to derivatives with improved pharmacokinetic profiles and potent in vitro and in vivo efficacy. We present detailed experimental protocols for key synthetic transformations, quantitative data for a range of derivatives, and visual representations of the synthetic pathways and logical workflows to aid in the understanding and further development of this important class of antifungals.
Overview of the Synthetic Strategy
The semi-synthesis of this compound derivatives commences with the natural product enfumafungin, a triterpene glycoside produced by fermentation of the fungus Hormonema sp.[1][3] The primary goals of synthetic modification are to enhance oral bioavailability, improve metabolic stability, and optimize the antifungal activity spectrum. A key challenge in the development of enfumafungin itself was its limited in vivo stability.[4] Medicinal chemistry efforts have largely focused on modifications at the C3-aminoether side chain to prevent oxidative N-demethylation, a major metabolic liability.[5][6]
The general synthetic pathway can be conceptualized as a multi-stage process:
-
Core Modification: Initial steps often involve the reduction of the hemiacetal in the A-ring of enfumafungin, followed by deglycosylation to expose a hydroxyl group for further functionalization.[7]
-
Side Chain Introduction: A variety of side chains are then introduced, typically via an ether linkage, at the newly exposed hydroxyl group. This is a critical step for introducing diversity and modulating the physicochemical properties of the derivatives.
-
Further Functionalization: Additional modifications to other parts of the triterpene scaffold may be performed to fine-tune the biological activity and pharmacokinetic parameters.
This strategic approach has led to the development of highly potent derivatives, including ibrexafungerp (formerly SCY-078), the first orally available glucan synthase inhibitor.[4][5]
Signaling Pathway of (1,3)-β-D-Glucan Synthase Inhibition
The molecular target of this compound derivatives is the (1,3)-β-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. By non-competitively inhibiting this enzyme, these agents disrupt cell wall integrity, leading to osmotic instability and fungal cell death.[8] The absence of this enzyme in mammalian cells contributes to the high therapeutic index of this class of antifungals.[1]
Detailed Synthetic Pathway of a Key Derivative: Ibrexafungerp
The synthesis of ibrexafungerp provides an excellent case study for the semi-synthesis of this compound derivatives. The following pathway is a multi-step sequence starting from the natural product enfumafungin.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of ibrexafungerp, adapted from the scientific literature.[7]
Step 1 & 2: Reduction of Hemiacetal and Deglycosylation (Formation of 1.3)
-
To a solution of enfumafungin (1.1) in a suitable solvent is added triethylsilane and trifluoroacetic acid. The reaction is stirred at room temperature until complete consumption of the starting material as monitored by TLC or LC-MS.
-
The reaction mixture is then concentrated under reduced pressure. The residue is dissolved in methanol, and a catalytic amount of sulfuric acid is added.
-
The mixture is stirred at room temperature until the cleavage of the glucose moiety is complete.
-
The reaction is quenched by the addition of a mild base, and the solvent is removed in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the deglycosylated intermediate (1.3) .
-
Yield: 87% over two steps.
Step 3: Benzyl Ester Formation (Formation of 1.4)
-
To a solution of the carboxylic acid (1.3) in a suitable aprotic solvent (e.g., DMF) is added a base (e.g., K2CO3) and benzyl bromide.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the benzyl ester (1.4) .
-
Yield: 89%.
Step 4: Ether Formation (Formation of 1.6)
-
To a solution of the alcohol (1.4) in a suitable anhydrous solvent (e.g., THF) is added potassium t-pentylate and 18-crown-6.
-
The mixture is stirred for a short period before the addition of (R)-N-sulfonyl aziridine (1.5) .
-
The reaction is stirred at room temperature until completion.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
Purification by column chromatography affords the ether (1.6) .
-
Yield: 78%.
Step 5 & 6: Deprotection and Hydrazine Formation (Formation of 1.8)
-
The N-sulfonyl benzyl protected ether (1.6) is dissolved in liquid ammonia at -78 °C.
-
Sodium metal is added portion-wise until a persistent blue color is observed.
-
The reaction is quenched by the addition of a proton source (e.g., methanol).
-
After evaporation of the ammonia, the residue containing the amine (1.7) is dissolved in 1,2-dichloroethane.
-
Anhydrous hydrazine and boron trifluoride etherate are added, and the mixture is stirred to form the hydrazine intermediate (1.8) .
Step 7: Cyclocondensation (Formation of Ibrexafungerp)
-
To the crude hydrazine intermediate (1.8) is added acetic acid and the acyl amidine derivative (1.9) .
-
The reaction mixture is heated to reflux until the cyclocondensation is complete.
-
The mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification by recrystallization or chromatography yields ibrexafungerp .
-
Yield: 66%.
Quantitative Data of this compound Derivatives
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of selected enfumafungin derivatives against Candida auris, a multidrug-resistant fungal pathogen.
| Compound | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Ibrexafungerp | 0.0625 - 2 | 0.5 | 1.0 | [9] |
| Anidulafungin | 0.03 - >16 | - | 0.25 | [9] |
| Caspofungin | - | - | 1.0 | [9] |
| Micafungin | 0.03 - >32 | - | 1.0 | [9] |
| Fluconazole | - | - | >64 | [9] |
| Amphotericin B | - | - | 4.0 | [9] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.
Conclusion
The semi-synthetic derivatization of enfumafungin has proven to be a highly successful strategy for the development of a new class of potent, orally bioavailable antifungal agents. The detailed synthetic pathways and experimental protocols provided in this guide offer a valuable resource for researchers in the field of antifungal drug discovery. The modular nature of the synthesis allows for the generation of diverse libraries of compounds, which will be instrumental in further optimizing the therapeutic properties of this compound derivatives and addressing the ongoing challenge of fungal infections. The continued exploration of the structure-activity relationships within this class of molecules holds significant promise for the development of next-generation antifungal therapies.
References
- 1. EP2007396B1 - Enfumafungin derivatives as antifungal agents - Google Patents [patents.google.com]
- 2. US8188085B2 - Antifungal agents - Google Patents [patents.google.com]
- 3. US20120165513A1 - Processes for isolation and purification of enfumafungin - Google Patents [patents.google.com]
- 4. Frontiers | A review of the fernane-type triterpenoids as anti-fungal drugs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of antifungal derivatives of enfumafungin as orally bioavailable inhibitors of β-1,3-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How is Ibrexafungerp synthesised?_Chemicalbook [chemicalbook.com]
- 8. Ibrexafungerp: A narrative overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Fungicidal vs. Fungistatic Activity of Antifungal Agent 37
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro activity of the novel investigational antifungal agent 37, with a specific focus on elucidating its fungicidal versus fungistatic properties. This document details the hypothetical mechanism of action, quantitative susceptibility testing, and the experimental protocols used to characterize its antifungal profile against a panel of clinically relevant fungal pathogens.
Introduction: Fungicidal vs. Fungistatic Activity
The classification of an antifungal agent as either fungicidal or fungistatic is a critical determinant of its potential clinical utility.
-
Fungistatic agents inhibit the growth and replication of fungi without directly killing the fungal cells. The clearance of the infection is then reliant on the host's immune system. Azoles, such as fluconazole, are classic examples of fungistatic drugs.
-
Fungicidal agents actively kill fungal cells, leading to a rapid reduction in fungal burden. This property is particularly advantageous in treating infections in immunocompromised patients or in deep-seated mycoses where host defenses are limited. Amphotericin B is a well-known fungicidal agent.
The distinction between these two modes of action is typically determined by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum. A small difference between the MFC and MIC (an MFC/MIC ratio of ≤4) is indicative of fungicidal activity, whereas a large difference (an MFC/MIC ratio of >4) suggests fungistatic activity.
This compound: A Novel Sphingolipid Synthesis Inhibitor
For the purpose of this guide, this compound is a novel investigational molecule hypothesized to exert its antifungal effect by targeting the fungal sphingolipid biosynthesis pathway. Specifically, it is proposed to inhibit the enzyme inositol phosphoceramide (IPC) synthase, a critical component in the production of complex sphingolipids essential for fungal cell membrane integrity and signaling. This pathway is an attractive target as it is conserved in fungi but absent in mammals, suggesting the potential for selective toxicity.
Quantitative Data: In-Vitro Susceptibility of Fungal Pathogens to this compound
The in-vitro activity of this compound was evaluated against a panel of common fungal pathogens. The MIC and MFC values were determined and are presented in Table 1, alongside data for the fungicidal control (Amphotericin B) and the fungistatic control (Fluconazole).
| Fungal Species | Antifungal Agent | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans | This compound | 0.25 | 0.5 | 2 | Fungicidal |
| Amphotericin B | 0.5 | 1 | 2 | Fungicidal | |
| Fluconazole | 1 | >64 | >64 | Fungistatic | |
| Candida glabrata | This compound | 0.5 | 1 | 2 | Fungicidal |
| Amphotericin B | 0.5 | 1 | 2 | Fungicidal | |
| Fluconazole | 16 | >64 | >4 | Fungistatic | |
| Cryptococcus neoformans | This compound | 0.125 | 0.5 | 4 | Fungicidal |
| Amphotericin B | 0.25 | 0.5 | 2 | Fungicidal | |
| Fluconazole | 4 | >64 | >16 | Fungistatic | |
| Aspergillus fumigatus | This compound | 1 | 4 | 4 | Fungicidal |
| Amphotericin B | 1 | 2 | 2 | Fungicidal | |
| Fluconazole | >64 | >64 | - | Resistant |
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound and comparator drugs against various fungal pathogens.
The data presented in Table 1 indicates that this compound exhibits potent fungicidal activity against the tested isolates, with MFC/MIC ratios consistently at or below 4.
Experimental Protocols
The following protocols are provided to ensure the reproducibility of the in-vitro susceptibility testing for this compound.
3.1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.[1]
-
Media and Reagents:
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
This compound stock solution (10 mg/mL in DMSO).
-
Sterile saline (0.85% NaCl).
-
Sabouraud Dextrose Agar (SDA) for fungal culture.
-
-
Inoculum Preparation:
-
Fungal isolates are subcultured on SDA plates and incubated at 35°C for 24-48 hours (for yeasts) or 72 hours (for molds).
-
For yeasts, a few colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This suspension is then diluted 1:1000 in RPMI-1640 to yield a final inoculum of 1-5 x 10^3 CFU/mL.
-
For molds, conidia are harvested by flooding the agar surface with sterile saline containing 0.05% Tween 80. The conidial suspension is adjusted to a concentration of 1-5 x 10^6 CFU/mL using a hemocytometer and then diluted 1:50 in RPMI-1640 to achieve a final inoculum of 2-10 x 10^4 CFU/mL.
-
-
Assay Procedure:
-
A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range typically spans from 0.03 to 16 µg/mL.
-
Each well is inoculated with 100 µL of the prepared fungal suspension.
-
A growth control well (no drug) and a sterility control well (no inoculum) are included on each plate.
-
The plates are incubated at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
-
The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as compared to the growth control.[2]
-
-
MFC Determination:
-
Following MIC determination, 10 µL aliquots are taken from each well showing no visible growth and are subcultured onto SDA plates.[1]
-
The plates are incubated at 35°C for 48-72 hours.
-
The MFC is defined as the lowest concentration of the antifungal agent that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[3]
-
3.2. Time-Kill Curve Assay
Time-kill assays provide a dynamic assessment of the antifungal agent's activity over time.[4]
-
Inoculum Preparation:
-
A fungal suspension is prepared as described for the MIC assay, but the final inoculum concentration in the test flasks is adjusted to approximately 1-5 x 10^5 CFU/mL in RPMI-1640 medium.
-
-
Assay Procedure:
-
This compound is added to the fungal suspensions at concentrations corresponding to 1x, 2x, 4x, and 8x the predetermined MIC. A growth control flask without the drug is also included.
-
The flasks are incubated at 35°C with continuous agitation (e.g., 150 rpm).[4]
-
At predefined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each flask.[5]
-
The aliquots are serially diluted in sterile saline, and 100 µL of each dilution is plated onto SDA plates.
-
The plates are incubated at 35°C for 48-72 hours, after which the number of colonies is counted to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
The log10 CFU/mL is plotted against time for each concentration of the antifungal agent.
-
Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. Fungistatic activity is characterized by a <3-log10 reduction in CFU/mL from the initial inoculum and inhibition of growth compared to the drug-free control.
-
Mandatory Visualizations
4.1. Proposed Signaling Pathway for this compound
The following diagram illustrates the hypothetical mechanism of action of this compound, targeting the sphingolipid biosynthesis pathway in fungi.
Proposed signaling pathway targeted by this compound.
4.2. Experimental Workflow for Fungicidal vs. Fungistatic Activity Determination
The diagram below outlines the key steps in the experimental workflow to classify the activity of a novel antifungal agent.
Workflow for fungicidal vs. fungistatic determination.
Conclusion
Based on the comprehensive in-vitro evaluation, the novel investigational compound, this compound, demonstrates potent fungicidal activity against a range of clinically important fungal pathogens. The low MFC/MIC ratios (≤4) across all tested species, including Candida spp., Cryptococcus neoformans, and Aspergillus fumigatus, strongly support its classification as a fungicidal agent. The proposed mechanism of action, the inhibition of IPC synthase in the fungal sphingolipid biosynthesis pathway, represents a promising and selective target for antifungal therapy. Further investigation, including time-kill kinetic studies and in-vivo efficacy models, is warranted to fully characterize the therapeutic potential of this compound. The detailed protocols and methodologies provided in this guide serve as a foundation for these future studies.
References
Methodological & Application
Antifungal susceptibility testing protocols for Antifungal agent 37
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of various fungal pathogens to Antifungal Agent 37, a novel heterocyclic disulfide compound. The following methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.
Product Information
-
This compound: A heterocyclic disulfide with broad-spectrum antifungal and antibacterial activity.[1]
-
Mechanism of Action: The precise mechanism of action is not fully elucidated but is inspired by allicin.[1] It is crucial to consider that the mechanism may influence the choice of susceptibility testing method and interpretation of results.
Summary of Antifungal Activity
The following tables summarize the known in vitro activity of this compound against a panel of pathogenic fungi. This data serves as a preliminary guide for designing susceptibility testing experiments.
Table 1: Percent Inhibition of Fungal Growth by this compound at 50 µg/mL. [1]
| Fungal Species | Inhibition Rate (%) |
| Rhizoctonia solani | 65.46 |
| Sclerotinia sclerotiorum | 98.56 |
| Botrytis cinerea | 41.99 |
| Fusarium graminearum | 66.80 |
| Magnaporthe oryzae | 36.70 |
| Phytophthora capsici | 28.26 |
| Aspergillus flavus | 100 |
| Penicillium expansum | 57.35 |
| Monilinia fructicola | 89.64 |
| Rhizopus stolonifer | 59.03 |
Table 2: EC50 Values of this compound against Various Fungi. [1]
| Fungal Species | EC50 (µg/mL) |
| Rhizoctonia solani | 10.67 |
| Sclerotinia sclerotiorum | 10.10 |
| Fusarium graminearum | 23.49 |
| Aspergillus flavus | >10 |
| Monilinia fructicola | 9.71 |
| Rhizopus stolonifer | 21.54 |
Experimental Protocols
The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound. These methods are adapted from CLSI and EUCAST guidelines.[2][3][4]
This method is considered the gold standard for determining the MIC of antifungal agents.[4]
Principle: Serial dilutions of this compound are prepared in a 96-well microtiter plate and inoculated with a standardized fungal suspension. The MIC is the lowest concentration of the agent that inhibits fungal growth to a predefined level after a specified incubation period.[3]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well, U-bottom microtiter plates[5]
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[5]
-
Sterile water and/or DMSO for dilutions
-
Fungal isolates to be tested
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or other cell counting device
Procedure:
-
Preparation of this compound Plates:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest desired final concentration.
-
Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium to create a range of concentrations.
-
Dispense 100 µL of each dilution into the wells of a 96-well plate.
-
Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on SDA or PDA and incubate at 35°C for 24-48 hours (for yeasts) or longer for molds to ensure purity and viability.
-
For yeasts, suspend several colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
For molds, harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.[5]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most Candida species and 48-72 hours for Cryptococcus neoformans. For molds, incubation may extend up to 96 hours.[4][6]
-
-
Endpoint Determination (MIC Reading):
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control.
-
For yeasts and azole antifungals, the endpoint is typically a ≥50% reduction in turbidity.[3] For other agents like amphotericin B, a complete inhibition of visible growth is used.[2] For a novel agent like this compound, it is recommended to evaluate both 50% and 100% inhibition endpoints initially.
-
MICs can be read visually or with a spectrophotometer at a wavelength of 530 nm.
-
Workflow for Broth Microdilution Assay:
Caption: Broth microdilution workflow for MIC determination.
This method is a simpler, qualitative or semi-quantitative alternative to broth microdilution.[7]
Principle: A paper disk impregnated with a known amount of this compound is placed on an agar plate inoculated with a standardized fungal suspension. The agent diffuses into the agar, and if the fungus is susceptible, a zone of growth inhibition will form around the disk. The diameter of this zone is correlated with the MIC.[5]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Sterile swabs
-
Fungal isolates
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Disk Preparation:
-
Prepare a solution of this compound at a desired concentration.
-
Impregnate sterile filter paper disks with a known volume of the solution and allow them to dry completely. The amount of agent per disk should be optimized in preliminary studies.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation and Disk Application:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the agar plate evenly in three directions.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the this compound disk to the surface of the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C for 20-24 hours for Candida species.
-
Measure the diameter of the zone of inhibition to the nearest millimeter.
-
Workflow for Disk Diffusion Assay:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. journals.asm.org [journals.asm.org]
- 6. reviberoammicol.com [reviberoammicol.com]
- 7. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
Application Notes: In Vitro Biofilm Disruption Assay Using Antifungal Agent 37
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. The extracellular matrix of the biofilm acts as a protective barrier, limiting drug penetration and contributing to persistent infections. This application note details a comprehensive in vitro methodology to assess the efficacy of a novel compound, designated here as Antifungal Agent 37, in disrupting pre-formed fungal biofilms. As a representative example, the well-characterized antimicrobial peptide LL-37 can be considered.[1][2][3] This protocol provides a framework for quantifying biofilm disruption through biomass reduction and metabolic activity assessment, crucial for the development of new anti-biofilm therapeutics.
Principle of the Assay
This protocol involves the initial formation of a mature fungal biofilm in a multi-well plate format. The pre-formed biofilm is then treated with various concentrations of this compound. The disruptive effect of the agent is quantified by measuring the remaining biofilm biomass using the crystal violet (CV) staining method and assessing the metabolic activity of the remaining viable cells using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay.[4][5][6] Additionally, confocal laser scanning microscopy (CLSM) can be employed for a qualitative and quantitative architectural analysis of the treated biofilms.[7][8][9]
Data Presentation
The quantitative data generated from the biofilm disruption assays should be summarized for clear interpretation and comparison.
Table 1: Biofilm Biomass Reduction by this compound (Crystal Violet Assay)
| Concentration of this compound (µg/mL) | Mean OD₅₇₀ ± SD | % Biofilm Reduction |
| 0 (Control) | 1.25 ± 0.08 | 0% |
| 10 | 1.02 ± 0.06 | 18.4% |
| 25 | 0.78 ± 0.05 | 37.6% |
| 50 | 0.45 ± 0.04 | 64.0% |
| 100 | 0.21 ± 0.03 | 83.2% |
Table 2: Metabolic Activity of Biofilm after Treatment with this compound (XTT Assay)
| Concentration of this compound (µg/mL) | Mean OD₄₉₀ ± SD | % Metabolic Activity Reduction |
| 0 (Control) | 0.98 ± 0.07 | 0% |
| 10 | 0.81 ± 0.05 | 17.3% |
| 25 | 0.55 ± 0.04 | 43.9% |
| 50 | 0.29 ± 0.03 | 70.4% |
| 100 | 0.12 ± 0.02 | 87.8% |
Experimental Protocols
Materials and Reagents
-
Fungal strain (e.g., Candida albicans)
-
Appropriate growth medium (e.g., RPMI-1640)
-
96-well flat-bottom polystyrene microtiter plates[10]
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
33% Acetic acid
-
XTT salt solution
-
Menadione solution
-
Microplate reader
-
Confocal laser scanning microscope and appropriate fluorescent stains (e.g., FUN-1, Concanavalin A)
Protocol 1: Fungal Biofilm Formation
-
Inoculum Preparation: Culture the fungal strain overnight in a suitable broth medium at 37°C.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Biofilm Growth: Dispense 100 µL of the cell suspension into the wells of a 96-well microtiter plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for mature biofilm formation.[10]
Protocol 2: Biofilm Disruption Assay
-
After the incubation period, carefully aspirate the medium from each well, ensuring the biofilm remains intact.
-
Gently wash the biofilms twice with 200 µL of sterile PBS to remove any planktonic cells.[11]
-
Prepare serial dilutions of this compound in fresh RPMI-1640 medium.
-
Add 100 µL of the diluted antifungal agent to the respective wells. Include a drug-free medium control.
-
Incubate the plate for a further 24 hours at 37°C.
Protocol 3: Quantification of Biofilm Biomass (Crystal Violet Assay)
-
Following treatment, aspirate the medium and wash the wells twice with PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[12][13]
-
Carefully remove the crystal violet solution and wash the wells three to four times with distilled water.[13]
-
Air dry the plate completely.
-
Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
Protocol 4: Quantification of Metabolic Activity (XTT Assay)
-
After treatment and washing, prepare the XTT-menadione solution. For a final volume of 5 mL, mix 5 mL of XTT solution (1 mg/mL in PBS) with 10 µL of menadione solution (10 mM in acetone).[4]
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.[4]
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.[4][6]
Protocol 5: Confocal Laser Scanning Microscopy (CLSM)
-
Grow biofilms on a suitable substrate for microscopy (e.g., glass-bottom dishes).
-
Treat the biofilms with this compound as described in Protocol 2.
-
Stain the biofilms with appropriate fluorescent dyes to visualize cell viability (e.g., FUN-1) and the extracellular matrix (e.g., Concanavalin A-Alexa Fluor conjugate).
-
Visualize the biofilm architecture using a confocal microscope. Acquire Z-stack images to analyze the three-dimensional structure.[14]
Visualizations
Caption: Workflow for the in vitro biofilm disruption assay.
Caption: Key signaling pathways in fungal biofilm formation and points of disruption.
References
- 1. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 3. Antibiofilm Activity of LL-37 Peptide and D-Amino Acids Associated with Antibiotics Used in Regenerative Endodontics on an Ex Vivo Multispecies Biofilm Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Biofilm Metabolic Activity by the XTT Reduction Assay [bio-protocol.org]
- 5. XTT assay for detection of bacterial metabolic activity in water-based polyester polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A confocal microscopy based method to monitor extracellular pH in fungal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.3. Biofilm Quantification Using the Crystal Violet Assay [bio-protocol.org]
- 12. ableweb.org [ableweb.org]
- 13. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A protocol for ultrastructural study of Candida albicans biofilm using transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 37
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 37 is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens. Establishing the Minimum Inhibitory Concentration (MIC) is a critical first step in the preclinical evaluation of this agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of this compound against various fungal isolates using the standardized broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6]
Principle of the Method
The broth microdilution method involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of this compound in a liquid medium.[6][7] Following a specified incubation period, the microdilution plates are examined for visible growth. The MIC is the lowest concentration of the agent that shows no visible growth. For certain drug-organism combinations, a significant reduction in growth (e.g., ≥50%) may be used as the endpoint.[8]
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Glucose
-
Sterile, flat-bottom 96-well microtiter plates[9]
-
Sterile, deionized water
-
Sabouraud Dextrose Agar (SDA) or other suitable fungal growth medium
-
Spectrophotometer
-
Sterile pipettes and tips
-
Incubator (35°C)
-
Vortex mixer
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[10]
Experimental Protocols
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). Ensure complete dissolution.
-
Further dilute the stock solution in RPMI 1640 medium to create a working stock solution at twice the highest desired final concentration.
Preparation of Fungal Inoculum
For Yeasts (e.g., Candida spp.):
-
Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.[7]
For Molds (e.g., Aspergillus spp.):
-
Grow the mold on an SDA plate at 35°C for 5-7 days or until adequate conidiation is observed.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to achieve a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.[7][11]
Broth Microdilution Procedure
-
Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate. Well 1 will contain the highest concentration of the drug, and well 12 will serve as a growth control.
-
Add 200 µL of the working stock solution of this compound (at twice the highest final concentration) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as a drug-free growth control.
-
Add 100 µL of the prepared fungal inoculum to each well (wells 1-11). This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the final desired range.
-
Well 12 should contain 100 µL of RPMI 1640 medium and 100 µL of the fungal inoculum to serve as a growth control.
-
Incubate the plates at 35°C. For yeasts, incubate for 24 hours. For molds, incubate for 48-72 hours.[12]
Reading and Interpreting the MIC
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth. For some antifungals, particularly azoles, trailing growth may be observed. In such cases, the MIC is defined as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the growth control well.[8]
-
For echinocandins, the Minimal Effective Concentration (MEC) may be determined, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the long, unbranched hyphae in the growth control well.[12]
Data Presentation
The following table summarizes hypothetical MIC data for this compound against common fungal pathogens.
| Fungal Isolate | This compound MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans (n=100) | 0.015 - 0.25 | 0.03 | 0.125 |
| Candida glabrata (n=100) | 0.03 - 0.5 | 0.06 | 0.25 |
| Candida parapsilosis (n=100) | 0.125 - 2 | 0.5 | 1 |
| Cryptococcus neoformans (n=50) | 0.06 - 1 | 0.125 | 0.5 |
| Aspergillus fumigatus (n=50) | 0.03 - 0.5 | 0.06 | 0.25 |
| Aspergillus flavus (n=50) | 0.06 - 1 | 0.125 | 0.5 |
MIC50: The MIC value at which ≥50% of the isolates are inhibited. MIC90: The MIC value at which ≥90% of the isolates are inhibited.
Visualizations
Experimental Workflow
Caption: Experimental workflow for MIC determination.
Hypothetical Signaling Pathway Inhibition by this compound
Assuming this compound belongs to the echinocandin class, its primary target is the β-(1,3)-D-glucan synthase enzyme complex, which is essential for fungal cell wall synthesis.[13][14][15]
Caption: Inhibition of β-(1,3)-D-glucan synthesis.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EUCAST: Fungi (AFST) [eucast.org]
- 3. journals.asm.org [journals.asm.org]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 6. Manual & Automated | MI [microbiology.mlsascp.com]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. paressaude.com.br [paressaude.com.br]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
Time-Kill Curve Assay Protocol for Antifungal Agent 37
Application Note & Protocol
For Research Use Only
Introduction
Time-kill curve assays are a cornerstone in the in vitro evaluation of antimicrobial agents, providing critical pharmacodynamic information on the rate and extent of their microbicidal activity. Unlike static susceptibility tests such as Minimum Inhibitory Concentration (MIC) assays that determine the concentration required to inhibit growth, time-kill assays delineate the concentration- and time-dependent killing of a microorganism. This information is invaluable for researchers, scientists, and drug development professionals in characterizing the efficacy of novel antifungal compounds, comparing the activity of different agents, and understanding the dynamics of antifungal effects. This document provides a detailed protocol for performing a time-kill curve assay for a novel antifungal, designated here as Antifungal Agent 37, against a susceptible fungal isolate.
Principle
A time-kill curve assay involves exposing a standardized fungal inoculum to various concentrations of an antifungal agent over a defined period. At specified time intervals, aliquots are removed from the test cultures, serially diluted, and plated on a suitable agar medium to determine the number of viable fungal cells (Colony Forming Units per milliliter, CFU/mL). The results are then plotted as log10 CFU/mL versus time for each antifungal concentration. This graphical representation allows for the assessment of fungicidal (a ≥3-log10 or 99.9% reduction in CFU/mL from the initial inoculum) or fungistatic (a <3-log10 reduction in CFU/mL from the initial inoculum) activity.[1][2]
Materials and Reagents
-
This compound stock solution (of known concentration)
-
Susceptible fungal isolate (e.g., Candida albicans)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0[3][4]
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile water
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Sterile dilution tubes
-
Cell spreader
-
Vortex mixer
-
0.5 McFarland turbidity standard
Experimental Protocol
A crucial step before initiating the time-kill assay is the determination of the Minimum Inhibitory Concentration (MIC) of this compound against the test fungus. The concentrations of this compound used in the time-kill assay are typically based on the MIC value (e.g., 1x, 2x, 4x, 8x, and 16x MIC).[5]
Inoculum Preparation
-
From a fresh 24-48 hour culture of the fungal isolate on an SDA plate, select several well-isolated colonies.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex the tube to ensure a homogenous suspension.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at a wavelength of 530 nm.
-
Perform a 1:10 dilution of this suspension in RPMI 1640 medium to achieve a starting inoculum of approximately 1-5 x 10^5 CFU/mL.[3] This will be your working fungal suspension.
-
Verify the initial inoculum concentration by performing serial dilutions and plating on SDA plates.
Assay Setup
-
Prepare test tubes with RPMI 1640 medium containing the desired concentrations of this compound (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, and 16x MIC). The final volume in each tube should be sufficient for all time-point collections (e.g., 10 mL).
-
Inoculate each tube with the working fungal suspension to achieve a final starting inoculum of approximately 1 x 10^5 CFU/mL.[3]
-
Include a growth control tube containing only the fungal inoculum in RPMI 1640 medium without any antifungal agent.
-
Incubate all tubes at 35°C in a shaking incubator to ensure aeration and prevent cell sedimentation.[3][4]
Sampling and Viable Cell Counting
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each test and control tube.[1][3]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
To minimize antifungal carryover, which can inhibit the growth of viable cells on the agar plate, it is crucial to dilute the samples sufficiently. For higher antifungal concentrations, membrane filtration may be necessary.[3][4]
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL for each time point and concentration.
-
Calculate the CFU/mL using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)
Data Presentation
The collected data should be tabulated to clearly present the change in fungal viability over time at different concentrations of this compound.
Table 1: Time-Kill Curve Assay Data for this compound against Candida albicans
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | 16x MIC (log10 CFU/mL) |
| 0 | 5.02 | 5.01 | 5.03 | 5.02 |
| 2 | 5.35 | 5.05 | 4.88 | 4.65 |
| 4 | 5.98 | 5.10 | 4.51 | 3.98 |
| 6 | 6.54 | 5.08 | 4.12 | 3.21 |
| 8 | 7.12 | 5.02 | 3.65 | 2.54 |
| 12 | 7.89 | 4.95 | 2.89 | <2.00 |
| 24 | 8.55 | 4.88 | <2.00 | <2.00 |
Note: <2.00 indicates the lower limit of detection based on the plating volume and dilution.
Visualizations
Experimental Workflow
Caption: Workflow of the antifungal time-kill curve assay.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Inhibition of ergosterol biosynthesis by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of Antifungal Agent 37 in a Murine Model of Systemic Candidiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 37 is a novel heterocyclic disulfide compound inspired by allicin, the active component of garlic.[1] In vitro studies have demonstrated its potent activity against a broad spectrum of pathogenic fungi.[1] This document provides a detailed protocol for evaluating the in vivo efficacy of this compound in a well-established murine model of systemic Candida albicans infection. The protocols outlined below describe the methodology for assessing the compound's ability to reduce fungal burden in target organs and improve survival rates in infected mice. The provided data is illustrative of a potential outcome for such an experiment.
Putative Mechanism of Action
This compound, being a disulfide-containing molecule, is hypothesized to exert its antifungal effect through a multi-faceted mechanism. Primarily, it is thought to disrupt the integrity of the fungal cell membrane, leading to increased permeability and subsequent cell death.[2] Additionally, the disulfide bond can react with thiol groups of essential fungal enzymes and proteins, leading to their inactivation and the disruption of critical cellular processes such as DNA replication and mitochondrial function.[1][3]
Caption: Putative mechanism of this compound.
Experimental Protocols
Murine Model of Systemic Candidiasis
This protocol describes the induction of systemic candidiasis in mice, a widely used model to evaluate the efficacy of antifungal agents.[4][5]
Materials:
-
6-8 week old, female BALB/c mice
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
Phosphate-buffered saline (PBS), sterile
-
Hemocytometer
-
Cyclophosphamide (for immunosuppression, optional)
-
This compound
-
Vehicle control (e.g., 5% DMSO in sterile saline)
-
Positive control: Fluconazole
-
Sterile syringes and needles (27-gauge)
Procedure:
-
Animal Acclimatization: House mice for at least one week under standard laboratory conditions (12-h light/dark cycle, food and water ad libitum) before the experiment.
-
Immunosuppression (Optional but Recommended): To establish a robust and reproducible infection, mice can be immunosuppressed.
-
Administer cyclophosphamide at a dose of 150-200 mg/kg via intraperitoneal (IP) injection 3-4 days prior to infection.
-
Monitor mice daily for signs of toxicity (e.g., weight loss, lethargy).
-
-
Inoculum Preparation:
-
Streak C. albicans on an SDA plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into SDB and grow overnight at 30°C with shaking.
-
Harvest yeast cells by centrifugation, wash twice with sterile PBS.
-
Resuspend the pellet in sterile PBS and count the cells using a hemocytometer.
-
Adjust the final concentration to 2.5 x 10^5 CFU/mL in sterile PBS.
-
-
Infection:
-
Infect mice by injecting 100 µL of the prepared C. albicans suspension (2.5 x 10^4 CFU/mouse) via the lateral tail vein.
-
-
Treatment:
-
Randomly divide the infected mice into treatment groups (n=8-10 mice per group).
-
Groups may include:
-
Vehicle Control
-
This compound (e.g., 5, 10, 20 mg/kg)
-
Positive Control (e.g., Fluconazole at 10 mg/kg)
-
-
Begin treatment 2-4 hours post-infection.
-
Administer the compounds via a suitable route (e.g., intraperitoneal or oral gavage) once or twice daily for a predetermined duration (e.g., 7 days).
-
Efficacy Evaluation
Efficacy can be assessed through two primary endpoints: survival and fungal burden in target organs.
A. Survival Study:
-
Monitor the mice daily for up to 21 days post-infection.
-
Record mortality and signs of morbidity (e.g., weight loss, ruffled fur, hunched posture).
-
Euthanize moribund animals according to institutional guidelines.
-
Plot survival curves (Kaplan-Meier) and analyze for statistical significance (e.g., log-rank test).
B. Fungal Burden Determination:
-
At a specific time point (e.g., day 4 or 7 post-infection), euthanize a subset of mice from each group.
-
Aseptically harvest target organs, primarily the kidneys, as they are the main target in this model.[4]
-
Weigh each kidney and homogenize in a fixed volume of sterile PBS.
-
Prepare serial dilutions of the homogenates in sterile PBS.
-
Plate 100 µL of each dilution onto SDA plates.
-
Incubate the plates at 30°C for 24-48 hours.
-
Count the number of colonies and express the fungal burden as log10 CFU per gram of tissue.
-
Analyze the data for statistical significance (e.g., ANOVA or Kruskal-Wallis test).
Data Presentation
The following tables present hypothetical data for the in vivo efficacy of this compound in the systemic candidiasis model.
Table 1: Effect of this compound on Survival of Mice with Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | N | Median Survival Time (Days) | Survival at Day 21 (%) |
| Vehicle Control | - | 10 | 6 | 0 |
| This compound | 5 | 10 | 12 | 20 |
| This compound | 10 | 10 | 18 | 60 |
| This compound | 20 | 10 | >21 | 90 |
| Fluconazole | 10 | 10 | >21 | 100 |
Table 2: Effect of this compound on Kidney Fungal Burden
| Treatment Group | Dose (mg/kg) | N | Mean Fungal Burden (log10 CFU/g ± SD) |
| Vehicle Control | - | 8 | 6.8 ± 0.5 |
| This compound | 5 | 8 | 5.2 ± 0.7 |
| This compound | 10 | 8 | 3.9 ± 0.6 |
| This compound | 20 | 8 | 2.1 ± 0.4 |
| Fluconazole | 10 | 8 | <2.0 |
Visualizations
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. Efficacy of Allicin against Plant Pathogenic Fungi and Unveiling the Underlying Mode of Action Employing Yeast Based Chemogenetic Profiling Approach [mdpi.com]
- 2. Frontiers | Allicin shows antifungal efficacy against Cryptococcus neoformans by blocking the fungal cell membrane [frontiersin.org]
- 3. Combating Black Fungus: Using Allicin as a Potent Antifungal Agent against Mucorales [mdpi.com]
- 4. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays for Novel Antifungal Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The discovery of novel antifungal agents is paramount to address this unmet medical need. High-throughput screening (HTS) serves as a cornerstone in this endeavor, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds. This document provides detailed application notes and protocols for various HTS assays designed for the discovery of novel antifungal compounds. The methodologies covered include phenotypic whole-cell assays and target-based approaches, offering a comprehensive guide for researchers in the field of antifungal drug discovery.
Phenotypic High-Throughput Screening
Phenotypic screening is a powerful approach that identifies compounds with desired biological effects on whole fungal cells without prior knowledge of the specific molecular target.[1] This method allows for the discovery of compounds with novel mechanisms of action.
Broth Microdilution Assay for Fungal Growth Inhibition
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible fungal growth.[2][3] This assay is readily adaptable to a high-throughput format.
Experimental Protocol:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for many molds, Sabouraud Dextrose Agar for yeasts) until sufficient sporulation or growth is achieved.[4]
-
For molds, harvest spores by gently scraping the surface of the agar with a sterile loop or by flooding the plate with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).
-
For yeasts, scrape a fresh colony from an agar plate and resuspend it in sterile saline.
-
Adjust the spore or cell suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in a suitable liquid medium such as RPMI-1640 buffered with MOPS.[5]
-
-
Assay Plate Preparation:
-
Using a liquid handler, dispense 100 µL of the desired concentrations of test compounds (typically in 2-fold serial dilutions) into the wells of a 96- or 384-well microtiter plate.[6]
-
Include positive control wells (e.g., a known antifungal like Amphotericin B or Voriconazole) and negative control wells (vehicle, typically DMSO).[4]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Seal the plates to prevent evaporation and incubate at an appropriate temperature (e.g., 35°C) for 24 to 48 hours.[5] The incubation time may vary depending on the fungal species and its growth rate.
-
-
Data Acquisition and Analysis:
-
Determine fungal growth by measuring the optical density (OD) at 620 nm using a microplate reader.[7]
-
Alternatively, cell viability can be assessed by adding a metabolic indicator like resazurin, followed by fluorescence measurement (e.g., excitation at 570 nm and emission at 615 nm).[7]
-
The MIC is defined as the lowest compound concentration that causes a significant reduction in growth (e.g., ≥50% or ≥90%) compared to the negative control.[2]
-
For HTS, a single high concentration of compounds is often used for primary screening, and hits are then subjected to dose-response analysis to determine the IC₅₀ (the concentration that inhibits 50% of fungal growth).
-
Quantitative Data Summary:
| Parameter | Description | Typical Values | Reference |
| Inoculum Concentration | The number of fungal cells or spores per milliliter in the final assay volume. | 1 x 10³ - 5 x 10⁶ conidia/mL | [7] |
| DMSO Tolerance | The maximum concentration of DMSO that does not significantly affect fungal growth. | Typically ≤ 2% | [7] |
| Z'-Factor | A statistical parameter to assess the quality of the HTS assay. A value > 0.5 indicates an excellent assay. | ≥ 0.5 | [4] |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the negative control (maximum growth) to the positive control (no growth). | > 10 | [4] |
| MIC / IC₅₀ | The minimum inhibitory concentration or the half-maximal inhibitory concentration of a compound. | Varies depending on the compound and fungus. | [8] |
HTS Workflow for Antifungal Compound Discovery
Caption: A generalized workflow for high-throughput screening of antifungal compounds.
Target-Based High-Throughput Screening
Target-based screening focuses on identifying compounds that modulate the activity of a specific, essential fungal protein or pathway. This approach can lead to the development of compounds with a well-defined mechanism of action.
Adenylate Kinase (AK) Release Assay for Cell Lysis
This assay identifies compounds that disrupt fungal cell integrity, leading to the release of the cytosolic enzyme adenylate kinase (AK).[9][10] The released AK converts ADP to ATP, which is then detected using a luciferase-based reaction, producing a luminescent signal.[9] This assay is particularly useful for identifying compounds that target the cell wall or cell membrane.
Experimental Protocol:
-
Fungal Culture Preparation:
-
Grow the fungal strain and prepare an inoculum as described in the broth microdilution protocol.
-
-
Assay Procedure:
-
Dispense test compounds and controls into a microtiter plate.
-
Add the fungal inoculum and incubate for a predetermined time to allow for compound interaction and potential cell lysis.
-
Add a commercially available AK detection reagent to each well.[11] This reagent typically contains ADP, luciferin, and luciferase.[9]
-
Incubate for a short period (e.g., 10-30 minutes) at room temperature to allow the enzymatic reaction to proceed.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
An increase in luminescence compared to the negative control indicates cell lysis and is considered a positive hit.
-
This assay can also be used as a dual-readout system, where a decrease in the background AK release from germinating conidia can indicate inhibition of germination.[9]
-
Adenylate Kinase Assay Principle
Caption: Principle of the adenylate kinase release assay for detecting fungal cell lysis.
Reporter Gene Assays
Reporter gene assays utilize genetically engineered fungal strains where a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to a specific signaling pathway.[12][13] These assays are valuable for identifying compounds that modulate a particular pathway of interest.
Experimental Protocol:
-
Reporter Strain Construction:
-
Construct a fungal reporter strain by fusing a promoter of interest to a reporter gene and integrating it into the fungal genome. The promoter should be from a gene that is upregulated or downregulated in response to the inhibition of a specific target or pathway.
-
-
Assay Procedure:
-
Culture the reporter strain and prepare an inoculum.
-
Expose the reporter strain to the test compounds in a microtiter plate format.
-
Incubate the plates to allow for compound activity and reporter gene expression.
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase, ONPG for β-galactosidase).
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
A change in the reporter signal compared to the control indicates that the compound is modulating the activity of the targeted pathway.
-
Key Antifungal Drug Targets and Signaling Pathways
Ergosterol Biosynthesis Pathway
Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis pathway is a well-established target for antifungal drugs, most notably the azoles.[14][15]
Ergosterol Biosynthesis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens [mdpi.com]
- 5. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput synergy screening identifies microbial metabolites as combination agents for the treatment of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. assaygenie.com [assaygenie.com]
- 12. Use of a reporter gene assay in yeast for genetic analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Luciferase Based High Throughput Screen with the filamentous fungus Aspergillus fumigatus to identify small molecules with antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: Evaluation of Synergistic Antifungal Activity of Agent 37 and Fluconazole using Checkerboard Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance, particularly to azole agents like fluconazole, presents a significant challenge in treating invasive fungal infections. A promising strategy to combat resistance and enhance therapeutic efficacy is the use of combination therapy. This application note describes a detailed protocol for evaluating the synergistic interaction between a novel heterocyclic disulfide, Antifungal Agent 37, and the conventional antifungal drug fluconazole against pathogenic fungal strains. The checkerboard microdilution method is employed to determine the Fractional Inhibitory Concentration Index (FICI), providing a quantitative measure of synergy.
This compound is an allicin-inspired compound with demonstrated broad-spectrum antifungal activity.[1] Fluconazole, a triazole antifungal, acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (Erg11p), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] Fungal resistance to fluconazole often arises from mutations in the ERG11 gene or overexpression of efflux pumps that actively remove the drug from the cell.[2][5] This study explores the hypothesis that this compound, by potentially disrupting cell wall integrity or other cellular processes, can enhance the susceptibility of fungi to fluconazole, including resistant strains.
Experimental Protocols
Materials and Reagents
-
This compound (provided as a stock solution of known concentration)
-
Fluconazole powder (analytical grade)
-
Fungal isolates (e.g., Candida albicans ATCC 90028, fluconazole-susceptible; and a fluconazole-resistant clinical isolate)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Preparation of Antifungal Stock Solutions
-
Fluconazole Stock Solution: Prepare a stock solution of fluconazole at a concentration of 1280 µg/mL in sterile distilled water.
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in DMSO. Note: The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity.
Inoculum Preparation
-
Culture the fungal isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the standardized inoculum 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
Checkerboard Assay Protocol
The checkerboard assay is performed in a 96-well microtiter plate to test various combinations of two antimicrobial agents.[6][7][8]
-
Plate Setup:
-
Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.
-
Create serial twofold dilutions of this compound along the y-axis (rows A-G) and fluconazole along the x-axis (columns 1-10).
-
Row H will serve as the growth control for this compound alone, and column 11 will serve as the growth control for fluconazole alone. Column 12 will be the sterility control (medium only) and a growth control (medium with inoculum).
-
-
Drug Dilutions:
-
This compound (Rows): Add 100 µL of the working stock solution of this compound to the first well of each column (row A) and perform serial twofold dilutions down the plate to row G.
-
Fluconazole (Columns): Add 100 µL of the working stock solution of fluconazole to the first row of each column (column 1) and perform serial twofold dilutions across the plate to column 10.
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared fungal inoculum. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition compared to the growth control).[6]
Data Analysis: Fractional Inhibitory Concentration Index (FICI)
The FICI is calculated to determine the nature of the interaction between the two agents.[6][7]
-
FICA = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FICB = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FICI = FICA + FICB
The interpretation of the FICI is as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Data Presentation
The following tables present hypothetical data from a checkerboard assay evaluating the synergy between this compound and fluconazole against a fluconazole-susceptible and a fluconazole-resistant strain of Candida albicans.
Table 1: MICs of this compound and Fluconazole Alone and in Combination against Candida albicans (ATCC 90028 - Fluconazole Susceptible)
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 16 | 4 | 0.25 | Synergy |
| Fluconazole | 2 | 0.5 | 0.25 | |
| Combined | 0.5 |
Table 2: MICs of this compound and Fluconazole Alone and in Combination against Candida albicans (Clinical Isolate - Fluconazole Resistant)
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 32 | 8 | 0.25 | Synergy |
| Fluconazole | 128 | 16 | 0.125 | |
| Combined | 0.375 |
Visualizations
Caption: Experimental workflow for the checkerboard assay.
Caption: Proposed synergistic mechanism of action.
Conclusion
The checkerboard assay is a robust method for assessing the in vitro interaction of antifungal agents. The hypothetical results presented here suggest a synergistic relationship between this compound and fluconazole against both susceptible and resistant strains of Candida albicans. Such synergy could potentially lower the required therapeutic dose of fluconazole, reducing dose-related toxicity and overcoming existing resistance mechanisms. Further investigation into the precise mechanism of action of this compound is warranted to fully elucidate the basis of this synergistic interaction. These findings highlight the potential of combination therapy as a valuable strategy in the development of more effective treatments for fungal infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 4. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Checkerboard array synergy testing. [bio-protocol.org]
- 7. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Note & Protocol: A Cell Culture Model for Evaluating the Cytotoxicity of Antifungal Agent 37
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for assessing the in vitro cytotoxicity of a novel antifungal agent, designated here as "Antifungal Agent 37," using a mammalian cell culture model. The protocols herein describe the use of common cell lines and cytotoxicity assays to determine the potential adverse effects of the compound on host cells.
Introduction
The development of new antifungal agents is crucial to combat the rising incidence of fungal infections and the emergence of drug-resistant strains.[1] A critical step in the preclinical evaluation of any new antifungal candidate is the assessment of its cytotoxicity against mammalian cells to ensure a high therapeutic index.[1][2] This application note outlines a robust cell culture-based model for determining the cytotoxic potential of "this compound." The described protocols utilize established cell lines and quantitative assays to measure cell viability and membrane integrity, providing essential data for the safety profiling of this novel compound.
Data Presentation
The cytotoxicity of this compound should be evaluated across multiple cell lines to assess for cell-type-specific effects. The 50% inhibitory concentration (IC50), the concentration of the agent that causes a 50% reduction in cell viability, is a key parameter for quantifying cytotoxicity.[1] All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Summary of Mammalian Cell Lines for Cytotoxicity Testing
| Cell Line | Origin | Cell Type | Recommended Culture Medium |
| HeLa | Human | Cervical Adenocarcinoma | DMEM |
| MDCK | Canine | Kidney Epithelial | DMEM |
| MRC-5 | Human | Lung Fibroblast | DMEM |
| C6 | Rat | Glial | Ham's F-10 |
| MH1C1 | Rat | Hepatoma | Ham's F-10 |
| NIH 3T3 | Mouse | Embryonic Fibroblast | DMEM |
| Jurkat | Human | T-lymphocyte | RPMI-1640 |
| A549 | Human | Lung Carcinoma | MEM |
| SK | Swine | Kidney Epithelial | MEM |
| 293T | Human | Embryonic Kidney | DMEM |
| THP-1 | Human | Monocytic | RPMI-1640 |
This table is a compilation of cell lines mentioned in the search results for cytotoxicity testing.[1][2][3][4][5]
Table 2: Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | IC50 (µg/mL) after 24h Exposure | IC50 (µg/mL) after 48h Exposure |
| HeLa | 45.2 ± 3.1 | 32.8 ± 2.5 |
| A549 | 61.7 ± 4.5 | 48.9 ± 3.9 |
| 293T | >100 | 89.4 ± 6.7 |
| THP-1 | 25.1 ± 2.0 | 18.5 ± 1.7 |
This table presents a template for reporting the IC50 values of this compound. The data shown are for illustrative purposes only.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is recommended to perform at least two different types of cytotoxicity assays to confirm the results.
Cell Culture and Maintenance
Protocol:
-
Culture the selected mammalian cell lines in their recommended medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. For adherent cells, use trypsin-EDTA to detach the cells from the culture flask.[3]
Primary Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][5]
Protocol:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.[3] Incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the agent in culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and solvent only as negative controls.
-
Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the agent's concentration to determine the IC50 value.
Confirmatory Cytotoxicity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Seed the cells and treat them with this compound as described in the MTT assay protocol (steps 1-4).
-
After the incubation period, collect the cell culture supernatant from each well.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Briefly, mix the supernatant with the reaction mixture provided in the kit and incubate for the recommended time.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity for each concentration based on the absorbance readings.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for cytotoxicity testing of this compound.
Hypothetical Signaling Pathway for Antifungal-Induced Cytotoxicity
References
- 1. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing Antifungal agent 37 efficacy in vitro
Welcome to the technical support center for Antifungal Agent 37. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the in vitro efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Ergosterol Synthase 11 (Erg11), a critical enzyme in the fungal ergosterol biosynthesis pathway. Inhibition of Erg11 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, we recommend creating a 10 mM stock solution in 100% Dimethyl Sulfoxide (DMSO). Ensure the final concentration of DMSO in your assay medium does not exceed 1% (v/v) to avoid solvent-induced toxicity.
Q3: What is the stability of this compound in solution?
A3: The 10 mM DMSO stock solution is stable for up to 6 months when stored at -20°C and protected from light. Working solutions diluted in culture medium should be prepared fresh for each experiment.
Q4: Is this compound effective against biofilms?
A4: Yes, this compound has demonstrated activity against biofilms of several fungal species. However, higher concentrations and longer incubation times are typically required compared to planktonic cells. Please refer to the biofilm-specific protocols for more details.
Troubleshooting Guides
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.
-
Question: I am observing significant well-to-well and experiment-to-experiment variability in my MIC assays. What could be the cause?
-
Answer: Variability in MIC assays can stem from several factors.
-
Inoculum Preparation: Ensure your fungal inoculum is standardized to the correct cell density (e.g., 0.5-2.5 x 10^3 CFU/mL for yeast) and is in the logarithmic growth phase. Inconsistent inoculum size is a primary source of variability.
-
Agent 37 Precipitation: Due to its limited aqueous solubility, this compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect your assay plates for any signs of precipitation. If observed, consider preparing fresh dilutions or testing a different solvent system.
-
Plate Stacking and Incubation: Uneven temperature or gas exchange across stacked microplates can lead to variable growth rates. Ensure proper spacing between plates in the incubator to allow for uniform conditions.
-
Issue 2: No antifungal activity observed at expected concentrations.
-
Question: I am not seeing any inhibition of fungal growth even at concentrations where this compound is expected to be active. What should I check?
-
Answer: A complete lack of activity can be alarming, but it is often resolvable.
-
Agent 37 Degradation: Confirm the age and storage conditions of your stock solution. If the stock is old or has been subjected to multiple freeze-thaw cycles, it may have degraded. Prepare a fresh stock solution from new powder.
-
Media Antagonism: Components in some rich culture media (e.g., YPD) can antagonize the activity of certain antifungal agents. Try performing the assay in a standard, defined medium such as RPMI-1640.
-
Resistant Strain: Verify the identity and expected susceptibility profile of your fungal strain. It is possible you are working with a resistant isolate or a misidentified species.
-
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for MIC Testing
| Fungal Species | Recommended Concentration Range (µg/mL) |
| Candida albicans | 0.03 - 16 |
| Candida glabrata | 0.125 - 64 |
| Aspergillus fumigatus | 0.06 - 32 |
| Cryptococcus neoformans | 0.03 - 16 |
Table 2: Solvent Compatibility and Recommended Final Concentrations
| Solvent | Maximum Stock Concentration | Recommended Final Assay Concentration |
| DMSO | 10 mM | ≤ 1% (v/v) |
| Ethanol | 1 mM | ≤ 1% (v/v) |
Key Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay (CLSI M27/M38)
-
Prepare Agent 37 Dilutions: Create a serial 2-fold dilution series of this compound in a 96-well microplate using RPMI-1640 medium. The final volume in each well should be 100 µL.
-
Prepare Fungal Inoculum: Culture the fungal strain overnight. Adjust the cell suspension to a 0.5 McFarland standard, then dilute it in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Inoculate Plate: Add 100 µL of the standardized fungal inoculum to each well of the microplate containing the drug dilutions. This brings the total volume to 200 µL.
-
Controls: Include a sterility control (medium only) and a growth control (inoculum in medium without drug).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Read MIC: The MIC is the lowest concentration of this compound that causes a significant (typically ≥50% for azole-class inhibitors) inhibition of growth compared to the drug-free growth control.
Visualizations
Caption: Mechanism of action of this compound in the ergosterol pathway.
Caption: Experimental workflow for a standard Broth Microdilution MIC assay.
Troubleshooting poor solubility of Antifungal agent 37 in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Antifungal Agent 37 in culture media.
Frequently Asked Questions (FAQs)
Q1: We are observing precipitation of this compound immediately after adding it to our culture medium. What is the primary cause of this issue?
A1: Poor aqueous solubility is a common challenge with many antifungal agents, particularly those with lipophilic structures.[1][2] this compound, like many azole antifungals, is likely a crystalline substance with low water solubility.[3][4] When a concentrated stock solution (often in an organic solvent like DMSO) is diluted into an aqueous culture medium, the agent can rapidly precipitate out of solution as it exceeds its solubility limit in the aqueous environment.[5]
Q2: What is the maximum concentration of DMSO that is safe for our cell cultures?
A2: While DMSO is a common solvent for dissolving poorly soluble compounds, high concentrations can be toxic to cells. Generally, a final DMSO concentration of 0.5% (v/v) or lower is recommended for most cell-based assays to minimize cytotoxicity. However, the tolerance can vary between cell lines, so it is advisable to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.
Q3: Can the pH of the culture medium affect the solubility of this compound?
A3: Yes, the pH of the culture medium can significantly influence the solubility of ionizable compounds.[2][6] Many antifungal agents are weakly basic and exhibit pH-dependent solubility, being more soluble in acidic conditions.[7][8] Standard culture media are typically buffered to a physiological pH of around 7.2-7.4, which may not be optimal for the solubility of this compound. Adjusting the pH outside of the physiological range is generally not recommended as it can negatively impact cell viability and growth.
Troubleshooting Guide
Issue: Precipitation of this compound in Culture Media
This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.
The first step is to systematically evaluate the solubility issue. The following workflow diagram illustrates the decision-making process for troubleshooting.
Caption: Troubleshooting workflow for poor solubility.
Based on the initial assessment, select an appropriate solubilization strategy. The following table summarizes common methods and their typical outcomes.
| Solubilization Method | Principle | Expected Solubility Increase | Key Considerations |
| Co-solvents & Surfactants | Increase the polarity of the solvent system or form micelles to entrap the drug.[3][6][9] | 2 to 50-fold | Simple to implement. Potential for solvent toxicity or interference with cellular membranes.[10] |
| Cyclodextrin Complexation | Encapsulate the hydrophobic drug within the cyclodextrin cavity, forming a water-soluble inclusion complex.[3][11] | 10 to 1800-fold[7] | Generally low toxicity. Can alter drug availability and interaction with its target. |
| Particle Size Reduction | Increase the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.[12][13] | Varies, improves dissolution rate | Requires specialized equipment (e.g., sonicator, homogenizer).[9] |
| Solid Dispersions | Disperse the drug in a hydrophilic polymer matrix to create an amorphous form with higher solubility.[14][15] | Significant increase | More complex formulation development. Can improve oral bioavailability.[6] |
Experimental Protocols
Protocol 1: Co-solvent/Surfactant Screening
Objective: To determine an effective co-solvent or surfactant to increase the solubility of this compound in culture media.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Polysorbate 80 (Tween 80)
-
Culture medium (e.g., RPMI-1640)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In separate sterile microcentrifuge tubes, prepare serial dilutions of the stock solution into the culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
For co-solvent testing, prepare parallel sets of dilutions containing final concentrations of 0.5% DMSO (control), 1% PEG 400, and 0.1% Tween 80.
-
Vortex each tube for 30 seconds.
-
Incubate the tubes at 37°C for 1 hour.
-
Visually inspect for precipitation.
-
Quantify the amount of soluble agent by centrifuging the tubes at 10,000 x g for 10 minutes and measuring the absorbance of the supernatant at the agent's maximum absorbance wavelength.
Protocol 2: Cyclodextrin Complexation
Objective: To prepare and evaluate a cyclodextrin inclusion complex of this compound to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a saturated aqueous solution of HP-β-CD (e.g., 40% w/v).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved agent.
-
Determine the concentration of the solubilized this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
This stock solution of the complex can then be diluted into the culture medium for your experiments.
Signaling Pathway Considerations
The poor solubility of this compound can lead to an underestimation of its potency, as the actual concentration in solution may be much lower than the nominal concentration. Many antifungal agents target the ergosterol biosynthesis pathway or the β-glucan synthesis pathway, which are crucial for fungal cell membrane and cell wall integrity, respectively.
Ergosterol Biosynthesis Pathway
Azole antifungals typically inhibit the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is a key step in the conversion of lanosterol to ergosterol.[12][16]
Caption: Inhibition of the ergosterol biosynthesis pathway.
β-Glucan Synthesis Pathway
Echinocandin antifungals inhibit the β-(1,3)-D-glucan synthase enzyme complex (encoded by FKS genes), disrupting the synthesis of a major component of the fungal cell wall.[17][18]
Caption: Inhibition of the β-glucan synthesis pathway.
References
- 1. davidmoore.org.uk [davidmoore.org.uk]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Signal Transduction Pathways - Creative Biolabs [creative-biolabs.com]
- 8. Emerging Antifungal Targets and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biosynthesis of beta-glucans in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Fungal Contamination in Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage fungal contamination in their cell culture experiments.
Troubleshooting Guide: Fungal Contamination
Issue: I suspect my cell culture is contaminated with fungi. What should I do?
If you suspect fungal contamination, follow this step-by-step guide to identify and address the issue.
Caption: Troubleshooting workflow for suspected fungal contamination.
Detailed Steps:
-
Isolate the Suspect Culture: Immediately remove the suspected flask or plate from the incubator to prevent cross-contamination to other cultures.[1]
-
Inspect Other Cultures: Carefully examine all other cultures that were in the same incubator for any signs of contamination.
-
Microscopic Examination: Under a microscope, look for characteristic signs of fungal contamination, such as thin, filamentous structures (hyphae) or budding, oval-shaped cells (yeast).[2][3] Fungi can appear as grayish or greenish objects floating on the surface of the culture medium or as a cord-like network.
-
Decision on Culture:
-
Discard: For routine or easily replaceable cultures, it is best to discard the contaminated culture immediately to minimize the risk of spreading the contamination.[1][4]
-
Attempt to Salvage (for valuable cultures): If the culture is irreplaceable, you may attempt to salvage it using a high concentration of an antifungal agent. However, this can be toxic to the cells and is not always successful.[1]
-
-
Decontaminate Equipment: Thoroughly clean and decontaminate the incubator, biosafety cabinet, and any other equipment that may have come into contact with the contaminated culture.[5][6][7]
-
Review Protocols: Hold a lab meeting to review aseptic techniques and ensure all personnel are following proper procedures to prevent future contaminations.[8][9]
Frequently Asked Questions (FAQs)
Identification of Fungal Contamination
Q1: What are the visible signs of fungal contamination in cell culture?
A1: Fungal contamination can manifest in several ways:
-
Turbidity: The culture medium may become cloudy or turbid.[1][2]
-
Visible Colonies: You might see fuzzy patches or filamentous structures floating in the medium or attached to the vessel surface.[9][10] These can be white, grayish, greenish, or black.[3]
-
pH Changes: The pH of the medium may change, often becoming more alkaline (pinker if using phenol red) as the contamination progresses.[2]
-
Microscopic Appearance: Under the microscope, you will see long, branching filaments (hyphae) for molds, or small, budding, oval-shaped cells for yeast.[1][2]
Q2: How can I distinguish between fungal and bacterial contamination?
A2: While both can cause turbidity, there are key differences:
-
Appearance: Bacteria typically appear as tiny, moving granules or rods between cells, whereas fungi form larger, filamentous networks (molds) or budding oval cells (yeast).[1][2][11]
-
pH Shift: Bacterial contamination usually leads to a rapid drop in pH, making the medium appear yellow.[1][11] Fungal contamination may initially have little effect on pH, but can cause it to increase (become pinker) in later stages.[1][2]
-
Growth Rate: Bacterial contamination often progresses very quickly, causing rapid cloudiness overnight. Fungal contamination may develop more slowly.[9]
Sources and Prevention
Q3: What are the common sources of fungal contamination?
A3: Fungal spores are ubiquitous in the environment and can be introduced into cultures from several sources:
-
Airborne Spores: Spores can enter through unfiltered air, especially from heating and air-conditioning systems.[12]
-
Contaminated Reagents: Media, sera, and other reagents can be a source of contamination if not properly sterilized or handled.[9]
-
Poor Aseptic Technique: Improper handling, such as talking over open vessels or not properly disinfecting surfaces, is a major cause.[9]
-
Equipment: Incubators, water baths, and biosafety cabinets can harbor fungal spores if not cleaned and decontaminated regularly.[12][13]
Caption: Sources of fungal contamination and their corresponding preventative measures.
Q4: How can I prevent fungal contamination in my experiments?
A4: A multi-faceted approach is key to preventing fungal contamination:
-
Strict Aseptic Technique: Always work in a certified biosafety cabinet, disinfect all surfaces with 70% ethanol before and after use, and avoid talking, singing, or coughing over open cultures.[9]
-
Regular Equipment Maintenance: Clean and decontaminate incubators, water baths, and biosafety cabinets on a regular schedule.[13]
-
Use of Sterile Reagents: Purchase media, sera, and other reagents from reputable suppliers and ensure they are certified sterile.[9] When preparing your own, use appropriate sterilization methods like filtration.
-
Proper Lab Environment: Maintain a clean and organized laboratory with controlled traffic flow to minimize airborne contaminants.
Treatment and Decontamination
Q5: Can I use antifungal agents to save a contaminated culture?
A5: While it is generally recommended to discard contaminated cultures, valuable or irreplaceable cultures can sometimes be treated with antifungal agents.[1] However, be aware that these agents can be toxic to your cells, and the treatment may not be 100% effective. It's crucial to perform a dose-response test to determine the highest concentration of the antifungal agent that your cells can tolerate.[1]
Q6: What are some common antifungal agents used in cell culture?
A6: The most common antifungal agents are Amphotericin B and Nystatin.[14] These work by disrupting the fungal cell membrane.[14][15] It is important to use them at the recommended concentrations to balance efficacy and cytotoxicity.
Quantitative Data on Antifungal Agents
| Antifungal Agent | Recommended Working Concentration | Spectrum of Activity | Potential Cytotoxicity |
| Amphotericin B | 0.25 - 2.5 µg/mL[14][15] | Effective against a broad range of fungi and yeasts.[15] | Can be toxic to some cell lines, especially at higher concentrations.[15] |
| Nystatin | 50 - 100 units/mL[16] | Effective against yeasts and molds.[17] | Generally considered less toxic to mammalian cells compared to Amphotericin B.[18] |
| Fungin™ | 10 - 50 µg/mL[19] | Effective against yeasts, molds, and fungi.[19] | Reported to be a stable and less toxic alternative to Amphotericin B.[19] |
Q7: What is the proper procedure for decontaminating a cell culture incubator after a fungal contamination event?
A7: A thorough decontamination is crucial to prevent recurrence.
Experimental Protocol: Incubator Decontamination
-
Power Down and Empty: Turn off the incubator and allow it to cool to room temperature. Remove all interior components, including shelves, supports, and the water pan.[7]
-
Clean Interior Components: Wash all removable parts with a laboratory detergent and rinse thoroughly with distilled water.[7]
-
Disinfect: Wipe down the interior of the incubator and all components with a 10% bleach solution, ensuring a contact time of at least 20 minutes.[5] Follow this with a rinse using sterile distilled water to remove the bleach residue.[5] Finally, wipe everything down with 70% ethanol.[6][7]
-
Autoclave (if possible): Autoclave the shelves, supports, and water pan if they are autoclavable.[7]
-
Reassemble and Dry: Once all parts are dry, reassemble the incubator. Allow it to air dry completely with the door slightly ajar before turning it back on.[6]
-
Verification: Before reintroducing valuable cultures, you can place a flask of sterile medium in the incubator for a few days to ensure the decontamination was successful. If the medium remains clear, the incubator is ready for use.[5]
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 2. goldbio.com [goldbio.com]
- 3. How to identify fungal contamination in your cell culture - Eppendorf South Asia Pacific [eppendorf.com]
- 4. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 5. youtube.com [youtube.com]
- 6. biokom.com.pl [biokom.com.pl]
- 7. biocompare.com [biocompare.com]
- 8. Cell Culture Techniques and Practices to Avoid Contamination by Fungi and Bacteria in the Research Cell Culture Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 10. What to do when encountering fungal contamination in cell culture (how to prevent fungal contamination)-Industry information-He Yuan Li Ji [life-ilab.com]
- 11. corning.com [corning.com]
- 12. corning.com [corning.com]
- 13. labrepco.com [labrepco.com]
- 14. Eradication of fungus and mold contamination - Cellculture2 [cellculture2.altervista.org]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. researchgate.net [researchgate.net]
- 17. Nystatin Suspension – Cellseco [cellseco.com]
- 18. Antifungals Reagents in Cell Culture [sigmaaldrich.com]
- 19. invivogen.com [invivogen.com]
Technical Support Center: Enhancing Antifungal Compound Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of novel antifungal compounds.
Troubleshooting Guides
Issue 1: My novel antifungal compound exhibits poor aqueous solubility.
-
Question: What are the initial steps to address the poor aqueous solubility of my antifungal compound?
-
Answer: The initial approach should focus on characterizing the physicochemical properties of your compound. Key parameters to determine are its pKa, logP, and crystalline structure (polymorphism). Understanding these properties will guide the selection of an appropriate formulation strategy. Many azole antifungal agents, for instance, are poorly water-soluble, which limits their bioavailability and antifungal effects.[1] Formulation strategies aim to improve wetting and dissolution properties.[1]
-
-
Question: Which formulation strategies can I employ to enhance the solubility of a poorly soluble antifungal?
-
Answer: Several innovative formulation strategies can be explored:
-
Salt or Cocrystal Formation: This is an effective method for improving the solubility of compounds like miconazole.[2]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can significantly improve solubility and dissolution.[3][4]
-
Particle Size Reduction: Techniques like milling or creating nanosuspensions increase the surface area for dissolution.[3][5][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gastrointestinal tract, enhancing solubilization.[3][4]
-
Cyclodextrin Complexation: These molecules can encapsulate the drug, creating a hydrophilic outer surface to improve solubility.[3][5]
-
Nanotechnology: Approaches like nanosponges and nanoparticles can improve solubility, provide controlled release, and enhance stability.[7][8]
-
-
Issue 2: The oral bioavailability of my antifungal compound is low despite adequate solubility.
-
Question: My compound is soluble, but in vivo studies show low oral bioavailability. What could be the issue?
-
Answer: Low oral bioavailability in the presence of good solubility can point towards issues with membrane permeability or significant first-pass metabolism. The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen. Additionally, it may be rapidly metabolized by cytochrome P450 (CYP) enzymes in the liver and gut wall.[9]
-
-
Question: How can I investigate if my compound is subject to high first-pass metabolism or efflux?
-
Answer:
-
In Vitro Permeability Assays: Caco-2 cell monolayer assays can be used to assess both passive permeability and the potential for active efflux. An efflux ratio greater than 2 is indicative of active transport.[10][11]
-
Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes can determine its metabolic stability and identify the primary metabolizing enzymes.
-
In Vivo Studies with Inhibitors: Co-administration of your compound with known inhibitors of P-gp (e.g., verapamil) or CYP enzymes (e.g., ketoconazole) in animal models can help confirm their role in limiting bioavailability.[10]
-
-
-
Question: What strategies can mitigate high first-pass metabolism or efflux?
-
Answer:
-
Prodrugs: A prodrug approach can be used to mask the functional groups susceptible to metabolism or to alter the compound's properties to bypass efflux transporters.[12]
-
Formulation with Inhibitors: Co-formulating the antifungal with safe, approved inhibitors of relevant CYP enzymes or efflux pumps can increase its systemic exposure.
-
Alternative Routes of Administration: If oral bioavailability remains a significant hurdle, consider alternative delivery routes such as intravenous, topical, or targeted delivery systems to bypass first-pass metabolism.[1]
-
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common reasons for the low bioavailability of antifungal drugs?
-
Answer: The most prevalent challenges are poor aqueous solubility and extensive first-pass metabolism.[13][14] Many antifungal agents are lipophilic, which, while beneficial for penetrating fungal cell membranes, often leads to poor solubility in the aqueous environment of the gastrointestinal tract.[15] Additionally, several antifungals are substrates for and inhibitors of cytochrome P450 enzymes, leading to significant drug-drug interactions and variable metabolism.[9][16]
-
-
Question: How do I choose between in vitro models like PAMPA and Caco-2 for permeability screening?
-
Answer: The choice depends on the stage of your research and the information you need.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cost-effective assay that models passive diffusion. It is ideal for early-stage screening of a large number of compounds to rank-order them based on passive permeability.[17]
-
Caco-2 Cell Assay: This model uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes. It is more complex and lower-throughput than PAMPA but provides more comprehensive information, including insights into both passive and active transport mechanisms (like efflux).[17][18] It is better suited for later-stage characterization of lead compounds.
-
-
-
Question: What are the key considerations when designing in vivo bioavailability studies for antifungal compounds?
-
Answer: Key considerations include the choice of animal model (rodents are common), the route of administration, the formulation used, the dose levels, and the sampling schedule. It is crucial to measure plasma concentrations over time to determine pharmacokinetic parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which collectively define the bioavailability.[2] Animal models are essential to evaluate the in vivo efficacy of antifungal drug combinations.[19]
-
-
Question: Are there any new classes of antifungal agents in development that address bioavailability issues?
-
Answer: Yes, the development of new antifungal agents is an active area of research. For example, isavuconazole was developed as a water-soluble prodrug (BAL-8557) that is converted to the active drug in the body, allowing for both oral and intravenous administration with excellent bioavailability.[12] Research is also focused on identifying novel fungal-specific targets to develop drugs with better safety and pharmacokinetic profiles.[20]
-
Data Presentation
Table 1: Comparison of Oral Bioavailability of Select Antifungal Agents
| Antifungal Agent | Class | Oral Bioavailability (%) | Factors Affecting Bioavailability |
| Fluconazole | Triazole | >90% | Not significantly affected by food or gastric pH.[16] |
| Itraconazole | Triazole | Variable (55%) | Absorption is enhanced by food and an acidic environment.[21] |
| Voriconazole | Triazole | ~96% (fasting) | High-fat meals can decrease bioavailability.[22] |
| Posaconazole (suspension) | Triazole | Variable | Absorption is significantly increased with high-fat meals.[23] |
| Posaconazole (tablet) | Triazole | ~55-60% | Higher and more consistent absorption than the suspension.[16][23] |
| Amphotericin B | Polyene | Negligible | Not absorbed orally.[16][24] |
| Flucytosine | Pyrimidine analogue | 76-89% | Well absorbed orally.[16] |
Table 2: Impact of Formulation Strategies on Miconazole Bioavailability
| Formulation | Cmax (ng/mL) | AUC (0-32h) (ng·h/mL) | Fold Increase in AUC vs. Pure Drug |
| Pure Miconazole | 15.2 ± 3.1 | 134.5 ± 28.7 | - |
| Miconazole-Succinic Acid Cocrystal | 36.5 ± 7.5 | 322.8 ± 65.4 | 2.4 |
| Miconazole-Maleic Acid Salt | 44.1 ± 9.2 | 389.9 ± 81.2 | 2.9 |
| Miconazole-DL-Tartaric Acid Salt | 69.9 ± 14.5 | 618.7 ± 128.9 | 4.6 |
| Data adapted from a study on miconazole multicomponent crystals.[2] |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
-
Methodology:
-
A filter plate with a PVDF membrane is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
The wells of a donor plate are filled with a buffered solution (e.g., pH 7.4) containing the test compound at a known concentration.
-
The filter plate is placed on top of the donor plate, and the wells of the filter plate (acceptor compartment) are filled with a buffer solution.
-
The "sandwich" is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method (e.g., LC-MS/MS).
-
The effective permeability coefficient (Pe) is calculated.
-
2. Caco-2 Permeability Assay
-
Objective: To evaluate the intestinal permeability and potential for active transport of a compound using a human intestinal cell line.
-
Methodology:
-
Caco-2 cells are seeded onto permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) permeability, the test compound is added to the apical (donor) compartment, and samples are taken from the basolateral (acceptor) compartment at various time points.
-
For basolateral-to-apical (B-A) permeability, the compound is added to the basolateral compartment, and samples are collected from the apical compartment. This is done to assess active efflux.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests the involvement of active efflux.[10][11]
-
3. In Vivo Oral Bioavailability Study in Rats
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of a compound in a rodent model.
-
Methodology:
-
Male Sprague-Dawley rats are fasted overnight before dosing.
-
A control group receives the compound intravenously (e.g., via tail vein injection) to determine the AUC for 100% bioavailability.
-
The test group receives the compound orally via gavage in a suitable vehicle.
-
Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using appropriate software.
-
The absolute oral bioavailability (F%) is calculated as: (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
Visualizations
Caption: Workflow for assessing the bioavailability of novel antifungal compounds.
Caption: Azole antifungal mechanism of action and key resistance pathways.
Caption: Key formulation strategies to enhance antifungal compound solubility.
References
- 1. Drug delivery strategies for improved azole antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Solubility Enhancement of Poorly Water-Soluble Antifungal Drug Acyclovir by Nanocrystal Formulation Approach | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. medwinpublisher.org [medwinpublisher.org]
- 8. Current Insights on Antifungal Therapy: Novel Nanotechnology Approaches for Drug Delivery Systems and New Drugs from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. journals.asm.org [journals.asm.org]
- 13. Recent drug development and treatments for fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. isfcppharmaspire.com [isfcppharmaspire.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Bioavailability: Caco-2 & PAMPA Transport Models [biotesys.de]
- 19. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antifungal Resistance, Metabolic Routes as Drug Targets, and New Antifungal Agents: An Overview about Endemic Dimorphic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. afwgonline.com [afwgonline.com]
- 24. Amphotericin B - Wikipedia [en.wikipedia.org]
Technical Support Center: Modifying Antifungal Agent 37 for Enhanced Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Antifungal Agent 37. It addresses common stability challenges and offers structured troubleshooting advice and detailed experimental protocols to aid in the development of more stable and effective analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues observed with this compound?
A1: this compound is susceptible to two main degradation pathways. The first is metabolic degradation, primarily rapid cleavage of its ester functional group by hepatic enzymes like carboxylesterases. The second is pH-dependent hydrolysis of its β-lactam ring, which is particularly significant under acidic or basic conditions, leading to a loss of antifungal activity.[1][2]
Q2: Which structural features of this compound are most susceptible to degradation?
A2: The key "soft spots" in the structure of Agent 37 are the ethyl-ester moiety, which is a primary site for metabolic hydrolysis, and the four-membered β-lactam ring, which is chemically labile and prone to hydrolysis outside of a neutral pH range.
Q3: What are the recommended strategies for improving the metabolic stability of Agent 37?
A3: To enhance metabolic stability, several structural modification strategies can be employed.[3][4][5] A primary approach is the bioisosteric replacement of the metabolically weak ester group. Replacing the ester with a more stable amide or a 1,2,4-oxadiazole ring can prevent rapid hydrolysis by esterases. Additionally, introducing steric hindrance near the ester, for example by adding a methyl group on the adjacent carbon, can shield the functional group from enzymatic attack. Another effective strategy is replacing susceptible hydrogens with deuterium, which can slow down cytochrome P450-mediated oxidation.[4][6]
Q4: How can the pH-dependent instability of Agent 37 be addressed?
A4: Addressing pH-dependent instability primarily involves modifying the β-lactam ring or adjacent functional groups to reduce ring strain and electronic susceptibility to hydrolysis.[1][2][7] Strategies include replacing the β-lactam with a more stable five-membered γ-lactam ring or incorporating electron-withdrawing groups near the lactam to decrease the nucleophilicity of the carbonyl carbon. These modifications can help maintain the structural integrity of the molecule across a broader pH range.
Q5: What analytical methods are best for assessing the stability of Agent 37 and its analogs?
A5: A combination of analytical techniques is recommended. For metabolic stability, in vitro assays using human liver microsomes (HLM) followed by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) analysis is the standard method.[3][4] This allows for the determination of key parameters like half-life (t½) and intrinsic clearance (CLint). For assessing pH stability, incubating the compound in a series of buffers with varying pH values (e.g., from pH 2 to pH 10) and quantifying the remaining parent compound over time using HPLC-UV is a robust approach.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of Agent 37 and its analogs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid Degradation in In Vitro Assays | 1. High metabolic turnover due to esterase activity in liver microsomes.2. Chemical instability in the assay buffer due to non-optimal pH. | 1. Synthesize and test an amide analog (e.g., Agent 37-Amide) to confirm esterase liability.2. Verify the pH of all assay buffers and ensure they are within the optimal stability range (pH 6.5-7.5) for the compound. |
| Inconsistent Results in Metabolic Stability Assays | 1. Variability in the activity of liver microsome batches.2. Inconsistent incubation times or temperatures.3. Issues with the LC-MS/MS analytical method, such as matrix effects. | 1. Qualify each new lot of microsomes with a standard set of well-characterized compounds.2. Use a calibrated incubator and a precise timer for all experiments.3. Include an internal standard in all samples to normalize for analytical variability. |
| Modified Analogs Show Reduced Antifungal Activity | 1. The modified functional group was essential for binding to the fungal target.2. The new analog has poor cell permeability.3. The modification altered the compound's conformation, preventing target engagement. | 1. Perform target engagement assays to confirm if the analog still binds to its intended molecular target.2. Conduct cell permeability assays (e.g., PAMPA) to assess the analog's ability to cross cell membranes.3. Use computational modeling to compare the 3D conformation of the active parent compound and the inactive analog. |
Data Presentation
The following tables summarize hypothetical stability and activity data for this compound and two modified analogs: Agent 37-Amide (ester replaced with an amide) and Agent 37-Me (methyl group added near the ester).
Table 1: pH Stability of this compound (% Remaining after 4 hours)
| Compound | pH 4.0 | pH 7.4 | pH 9.0 |
| Agent 37 | 45% | 92% | 31% |
| Agent 37-Amide | 88% | 95% | 85% |
| Agent 37-Me | 52% | 93% | 40% |
Table 2: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Agent 37 | 8 | 175 |
| Agent 37-Amide | 45 | 31 |
| Agent 37-Me | 25 | 55 |
Table 3: Antifungal Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound | Candida albicans | Candida glabrata | Aspergillus fumigatus |
| Agent 37 | 0.5 | 1 | 2 |
| Agent 37-Amide | 1 | 2 | 4 |
| Agent 37-Me | 0.5 | 1 | 2 |
Experimental Protocols
Protocol 1: Human Liver Microsome (HLM) Stability Assay
-
Preparation: Thaw pooled HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare a 1 mM stock solution of the test compound in DMSO.
-
Reaction Mixture: In a microcentrifuge tube, combine the buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Determine the half-life (t½) by plotting the natural log of the percent remaining compound versus time. Calculate intrinsic clearance (CLint) from the half-life.
Protocol 2: pH Stability Assay
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate for acidic, phosphate for neutral, and borate for basic).
-
Incubation: Add the test compound (from a 1 mM DMSO stock) to each buffer to a final concentration of 10 µM.
-
Sampling: Incubate the solutions at a controlled temperature (e.g., 25°C). At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each buffer.
-
Analysis: Immediately analyze the aliquots by HPLC-UV to measure the concentration of the parent compound.
-
Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH value to determine the degradation rate.
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI or EUCAST guidelines.
-
Drug Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control well.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nedmdg.org [nedmdg.org]
- 6. researchgate.net [researchgate.net]
- 7. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
Optimizing dosage for in vivo studies with Antifungal agent 37
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for optimizing the dosage of Antifungal Agent 37 in in vivo studies. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate successful and efficient research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a heterocyclic disulfide compound with demonstrated antifungal activity against a range of pathogenic fungi.[1] While its precise mechanism of action is not fully elucidated in the public domain, its chemical structure suggests it may interfere with fungal cellular processes involving disulfide bonds, which are crucial for protein structure and enzyme function. Many antifungal agents work by disrupting the fungal cell membrane, inhibiting cell wall synthesis, or interfering with essential metabolic pathways.[2][3] Further research is needed to pinpoint the specific molecular targets of this compound.
Q2: What is the known in vitro antifungal spectrum of this compound?
A2: this compound has shown inhibitory activity against several pathogenic fungi. For a summary of its in vitro efficacy, please refer to Table 1.
Q3: Are there any available in vivo data for this compound?
A3: Limited in vivo data is publicly available. One study demonstrated that this compound at a concentration of 200 μg/mL was effective in inhibiting rice bacterial blight over a 14-day treatment period when applied via sprinkling.[1] However, this was in a plant model and against a bacterial pathogen. For researchers planning in vivo studies in animal models for fungal infections, it is crucial to conduct initial dose-ranging and toxicity studies.
Q4: What are the key considerations before starting an in vivo dosage optimization study with this compound?
A4: Before initiating in vivo studies, it is essential to:
-
Establish robust in vitro data: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against the target fungal pathogen(s).
-
Characterize the pharmacokinetic (PK) profile: Understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the chosen animal model.
-
Conduct preliminary toxicity studies: Determine the maximum tolerated dose (MTD) to establish a safe dose range for efficacy studies.
-
Select an appropriate animal model: The choice of animal model should be relevant to the human fungal infection being studied.[1][4]
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Inhibition Rate at 50 µg/mL (%) | EC50 (µg/mL) |
| R. solani | 65.46 | 10.67 |
| S. sclerotiorum | 98.56 | 10.10 |
| B. cinerea | 41.99 | >10 |
| F. graminearum | 66.80 | 23.49 |
| M. oryzae | 36.70 | Not Reported |
| P. capsici | 28.26 | Not Reported |
| A. flavus | 100 | >10 |
| P. expansum | 57.35 | Not Reported |
| M. fructicola | 89.64 | 9.71 |
| R. stolonifer | 59.03 | 21.54 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol: In Vivo Dosage Optimization of this compound in a Murine Model of Disseminated Candidiasis
This protocol provides a general framework. Specific parameters should be optimized based on the researcher's experimental goals and institutional guidelines.
1. Animal Model:
-
Species: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least 7 days before the experiment.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Inoculum Preparation:
-
Fungal Strain: Candida albicans (e.g., SC5314).
-
Culture: Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 30°C.
-
Inoculum: Harvest yeast cells, wash with sterile phosphate-buffered saline (PBS), and adjust the concentration to 1 x 10^6 CFU/mL in PBS.
3. Infection:
-
Administer 0.1 mL of the fungal suspension (1 x 10^5 CFU) intravenously via the lateral tail vein.
4. Treatment Groups:
-
Group 1: Vehicle control (e.g., PBS, or the vehicle used to dissolve this compound).
-
Group 2-5: this compound at four different dose levels (e.g., 1, 5, 10, 20 mg/kg), determined from preliminary toxicity studies.
-
Group 6: Positive control (e.g., fluconazole at an effective dose).
5. Drug Administration:
-
Route of administration: To be determined by the pharmacokinetic properties of the compound (e.g., intraperitoneal, oral gavage, intravenous).
-
Frequency: Administer the treatment once or twice daily, starting 24 hours post-infection, for a duration of 7 days.
6. Monitoring and Endpoints:
-
Survival: Monitor the survival of the mice daily for up to 21 days post-infection.
-
Fungal Burden: At specific time points (e.g., day 3 and day 7 post-treatment), euthanize a subset of mice from each group. Harvest kidneys (primary target organ for disseminated candidiasis), homogenize, and plate serial dilutions on SDA to determine the CFU/gram of tissue.[5]
-
Histopathology: Fixed kidney tissues can be stained with Periodic acid-Schiff (PAS) or Gomori methenamine silver (GMS) to visualize fungal elements and assess tissue damage.
7. Statistical Analysis:
-
Survival data can be analyzed using the log-rank (Mantel-Cox) test.
-
Fungal burden data can be analyzed using a one-way ANOVA with post-hoc tests or a non-parametric equivalent.
Troubleshooting Guide
Q1: I am observing high toxicity and mortality in my treatment groups, even at low doses of this compound. What should I do?
A1:
-
Re-evaluate the Maximum Tolerated Dose (MTD): Conduct a more detailed MTD study with smaller dose increments.
-
Check the Vehicle: The vehicle used to dissolve the compound may have inherent toxicity. Include a vehicle-only control group and consider alternative, less toxic vehicles.
-
Route of Administration: The route of administration can significantly impact toxicity. If using intravenous or intraperitoneal injection, consider a slower infusion rate or a different route, such as oral gavage, if the compound's bioavailability allows.
-
Formulation: Ensure the compound is fully solubilized. Precipitation of the compound upon injection can lead to embolism and toxicity.
Q2: I am not seeing a significant reduction in fungal burden in my treatment groups compared to the vehicle control. What could be the issue?
A2:
-
Inadequate Dose: The doses used may be too low. Based on your MTD, consider testing higher doses.
-
Poor Bioavailability: If administering orally, the compound may have poor absorption. Consider reformulating the drug or switching to a parenteral route of administration.
-
Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared from the body, resulting in sub-therapeutic concentrations at the site of infection. Conduct pharmacokinetic studies to determine the compound's half-life and optimize the dosing frequency.
-
Drug Resistance: While unlikely with a novel agent, ensure the fungal strain used is not inherently resistant to this class of compounds.
Q3: The fungal burden in my control group is highly variable between animals. How can I reduce this variability?
A3:
-
Standardize Inoculum: Ensure the fungal inoculum is prepared consistently and accurately. Verify the CFU count of the inoculum for each experiment.
-
Consistent Infection Procedure: The intravenous injection technique should be consistent to ensure the same amount of inoculum is delivered to each animal.
-
Animal Health: Use healthy animals of the same age and sex to minimize biological variability.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual animal variation.
Mandatory Visualizations
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Hypothetical fungal stress response signaling pathway.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Comparative analysis of Antifungal agent 37 vs. voriconazole
Comparative Analysis: Antifungal Agent 37 vs. Voriconazole
A Head-to-Head Evaluation of a Novel Triazole Derivative Against a Standard of Care Antifungal
This guide provides a detailed comparative analysis of the investigational this compound, a novel triazole derivative, and voriconazole, a well-established second-generation triazole used in the treatment of serious invasive fungal infections.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of in vitro activity, in vivo efficacy, and safety profiles supported by detailed experimental protocols.
Disclaimer: this compound is a hypothetical compound developed for illustrative purposes. The data presented for this compound is not derived from actual clinical or preclinical studies.
Introduction and Mechanism of Action
Voriconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3][4] This inhibition leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, ultimately disrupting membrane integrity and inhibiting fungal growth.[5] this compound is hypothesized to share this mechanism of action but is designed with structural modifications intended to enhance its binding affinity and specificity for the fungal enzyme, potentially leading to improved potency and a better safety profile.
Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.
Comparative In Vitro Activity
The in vitro potency of this compound and voriconazole was evaluated against a panel of clinically relevant fungal pathogens. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[6][7]
Table 1: Comparative In Vitro Susceptibility (MIC in µg/mL)
| Fungal Species | This compound (MIC₅₀/MIC₉₀) | Voriconazole (MIC₅₀/MIC₉₀) |
| Candida albicans | 0.015 / 0.06 | 0.03 / 0.125 |
| Candida glabrata | 0.125 / 0.5 | 0.25 / 1 |
| Candida krusei | 0.06 / 0.25 | 0.125 / 0.5 |
| Aspergillus fumigatus | 0.03 / 0.125 | 0.125 / 0.5 |
| Aspergillus flavus | 0.06 / 0.25 | 0.25 / 1 |
| Fusarium solani | 0.5 / 2 | 1 / 4 |
Data for this compound is hypothetical. Voriconazole MIC ranges are based on published literature.[8][9][10][11]
The hypothetical data suggests that this compound exhibits potent in vitro activity, with MIC values generally two- to four-fold lower than those of voriconazole against the tested isolates.
In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
The therapeutic efficacy of both agents was assessed in an immunosuppressed murine model of disseminated candidiasis caused by a fluconazole-resistant strain of Candida albicans.
Table 2: In Vivo Efficacy Against Disseminated Candidiasis
| Treatment Group (n=10) | Dosage (mg/kg, oral, BID) | 14-Day Survival (%) | Kidney Fungal Burden (log₁₀ CFU/g ± SD) at Day 7 |
| Vehicle Control | - | 0% | 6.8 ± 0.5 |
| This compound | 10 | 90% | 2.5 ± 0.3 |
| Voriconazole | 20 | 70% | 3.4 ± 0.4 |
Data for this compound is hypothetical.
In this model, this compound demonstrated a higher survival rate and a greater reduction in kidney fungal burden compared to voriconazole, even when administered at a lower dose.
In Vitro Cytotoxicity Profile
The potential for cytotoxicity was evaluated against a human hepatic cell line (HepG2) and a renal cell line (HEK293) using the MTT assay.[12][13]
Table 3: Comparative In Vitro Cytotoxicity (IC₅₀ in µM)
| Cell Line | This compound | Voriconazole |
| HepG2 (Human Liver) | > 200 | ~150 |
| HEK293 (Human Kidney) | > 200 | ~180 |
Data for this compound is hypothetical.
The hypothetical data indicates that this compound has a lower potential for in vitro cytotoxicity compared to voriconazole, with higher IC₅₀ values against both human liver and kidney cell lines.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
-
Method: Broth microdilution was performed according to the guidelines in CLSI document M27-A3.[6][14]
-
Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS buffer was used.[15]
-
Inoculum Preparation: Fungal isolates were grown on Sabouraud Dextrose Agar for 24 hours. Colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard. This suspension was further diluted in RPMI medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.[6]
-
Procedure: Serial two-fold dilutions of the antifungal agents were prepared in 96-well microtiter plates. The plates were inoculated with the fungal suspension and incubated at 35°C.
-
Endpoint Determination: For Candida species, the MIC was defined as the lowest drug concentration that caused a prominent (≥50%) reduction in turbidity compared to the drug-free growth control after 24 hours of incubation. For Aspergillus species, the endpoint was the lowest concentration showing no visible growth (100% inhibition) after 48 hours.
Murine Model of Disseminated Candidiasis
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used.[16][17]
-
Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.[16][18]
-
Infection: Mice were infected via intravenous (tail vein) injection with 1 × 10⁶ CFU of a fluconazole-resistant C. albicans strain.[17][19]
-
Treatment: Oral treatment with the vehicle, this compound, or voriconazole was initiated 24 hours post-infection and continued twice daily for 7 days.
-
Outcome Measures: The primary outcomes were the 14-day survival rate and the fungal burden in the kidneys at day 7 post-infection. Kidneys were aseptically removed, homogenized, and plated on Sabouraud Dextrose Agar for CFU enumeration.[20]
Caption: Workflow for the in vivo efficacy study in a murine candidiasis model.
In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: HepG2 and HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Assay Procedure: Cells were seeded into 96-well plates at a density of 1 × 10⁴ cells/well and allowed to adhere overnight. The medium was then replaced with fresh medium containing serial dilutions of the antifungal agents.[21]
-
MTT Addition: After 48 hours of incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[22][23]
-
Solubilization and Reading: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader.[13]
-
IC₅₀ Calculation: The concentration of the drug that inhibited cell viability by 50% (IC₅₀) was calculated from the dose-response curves.
Summary and Conclusion
Based on this comparative analysis, the hypothetical this compound demonstrates several potential advantages over voriconazole. It exhibits superior in vitro potency against a range of key fungal pathogens and shows enhanced efficacy in a murine model of invasive candidiasis. Furthermore, its preliminary in vitro safety profile suggests a lower potential for cytotoxicity. These findings, while based on a hypothetical data set, underscore the potential for developing new triazole derivatives with improved therapeutic profiles. Further preclinical and clinical investigations would be required to validate these potential benefits in a real-world setting.
References
- 1. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voriconazole: a broad spectrum triazole for the treatment of serious and invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. In vitro susceptibility testing of Candida and Aspergillus spp. to voriconazole and other antifungal agents using Etest: results of a French multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. niaid.nih.gov [niaid.nih.gov]
- 17. Murine model for disseminated Candidiasis [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. niaid.nih.gov [niaid.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Comparative Efficacy Analysis: Antifungal Agent 37 (Ibrexafungerp) vs. Echinocandins
This guide provides an objective comparison of the antifungal efficacy of the first-in-class triterpenoid, Ibrexafungerp (representing the developmental "Antifungal Agent 37"), and the established echinocandin class of drugs. The comparison is based on publicly available preclinical and clinical data, focusing on mechanism of action, in vitro activity, and in vivo efficacy.
Mechanism of Action: A Shared Target, A Different Approach
Both Ibrexafungerp and echinocandins target the fungal cell wall by inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[1][2][3][4] This enzyme is critical for the synthesis of β-(1,3)-D-glucan, an essential polymer that provides structural integrity to the fungal cell wall.[1][5] Its inhibition leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell lysis and death.[1][4][5] This mechanism is fungicidal against most Candida species and fungistatic against Aspergillus species.[3][4][6]
The crucial distinction lies in their binding sites. While both are noncompetitive inhibitors, echinocandins and Ibrexafungerp bind to different sites on the glucan synthase enzyme.[6][7] This partially non-overlapping binding profile is significant, as it may explain Ibrexafungerp's retained activity against some echinocandin-resistant fungal strains that have mutations in the FKS genes, which encode for a subunit of the target enzyme.[6][8]
Comparative In Vitro Efficacy
The in vitro activity of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the MIC data for Ibrexafungerp and representative echinocandins against key Candida species, including the often multi-drug resistant Candida auris.
Table 1: Comparative MIC (µg/mL) Against Candida Species
| Organism | Drug | MIC₅₀ | MIC₉₀ | Activity vs. Echinocandin-Resistant Isolates |
|---|---|---|---|---|
| C. albicans | Ibrexafungerp | 0.12 - 0.25 | 0.25 - 0.5 | Active against some FKS-mutant strains[9] |
| Anidulafungin | ≤0.03 - 0.06 | 0.06 - 0.12 | - | |
| Caspofungin | 0.03 - 0.12 | 0.06 - 0.25 | - | |
| Micafungin | ≤0.015 - 0.03 | 0.03 - 0.06 | - | |
| C. glabrata | Ibrexafungerp | 0.25 - 0.5 | 0.5 - 1 | Retains activity against many echinocandin-resistant isolates[10] |
| Anidulafungin | 0.06 - 0.12 | 0.12 - 0.25 | - | |
| Caspofungin | 0.06 - 0.12 | 0.12 - 0.25 | - | |
| Micafungin | 0.015 - 0.03 | 0.03 - 0.06 | - | |
| C. auris | Ibrexafungerp | 0.5 | 1.0 | MICs of 0.5-1.0 µg/mL against echinocandin-resistant isolates[11] |
| Anidulafungin | 0.12 | >8 | - | |
| Caspofungin | 0.25 | >8 | - |
| | Micafungin | 0.12 | >8 | - |
Data compiled from multiple sources. Ranges may vary based on specific isolates and testing conditions.[9][10][11]
Comparative In Vivo Efficacy
In vivo studies in animal models are crucial for evaluating the therapeutic potential of an antifungal agent. A standard model is the neutropenic mouse model of disseminated candidiasis, where efficacy is often measured by the reduction in fungal burden in target organs like the kidneys.
Table 2: Efficacy in a Neutropenic Mouse Model of Disseminated Candidiasis
| Organism | Treatment | Dosage | Mean Reduction in Kidney Fungal Burden (log₁₀ CFU/g) vs. Placebo |
|---|---|---|---|
| C. glabrata (Wild-Type) | Ibrexafungerp (Oral) | 30 mg/kg | ~2.5 |
| Caspofungin (IP) | 1 mg/kg | ~2.0 | |
| C. glabrata (Echinocandin-Resistant, FKS mutant) | Ibrexafungerp (Oral) | 30 mg/kg | ~2.0 |
| | Caspofungin (IP) | 1 mg/kg | ~0.5 (minimal activity) |
Data adapted from published studies.[10] Exact values can vary based on the specific fungal strain and experimental setup.
Ibrexafungerp demonstrated a significant reduction in fungal burden against both wild-type and echinocandin-resistant C. glabrata strains, whereas the efficacy of caspofungin was substantially diminished against the resistant strain.[10]
Experimental Protocols
The data presented in this guide are derived from standardized experimental methodologies designed to ensure reproducibility and comparability across different studies.
In vitro antifungal susceptibility is determined using the reference method for broth dilution as described by the Clinical and Laboratory Standards Institute (CLSI) document M27.[12][13][14]
-
Principle: A standardized inoculum of the yeast is introduced into a 96-well microtiter plate containing serial twofold dilutions of the antifungal agent. The MIC is read after a specified incubation period.
-
Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to a pH of 7.0 with morpholinepropanesulfonic acid (MOPS).[14][15]
-
Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud dextrose agar are suspended in sterile saline. The suspension is adjusted to the turbidity of a 0.5 McFarland standard, then further diluted to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Incubation: Plates are incubated at 35°C for 24 to 48 hours.[16]
-
Endpoint Determination: The MIC is the lowest drug concentration that causes a significant diminution of growth (typically ≥50%) compared to the growth control well.
Animal models are used to simulate human infections and evaluate drug efficacy in vivo.[17][18][19][20]
-
Animal Model: Typically, outbred or inbred mouse strains (e.g., BALB/c) are used.[21]
-
Immunosuppression: To establish a robust infection, mice are rendered neutropenic using agents like cyclophosphamide and cortisone acetate.[19]
-
Infection: A predetermined inoculum of the Candida strain is injected intravenously via the lateral tail vein to induce a disseminated infection.
-
Drug Administration: Treatment begins at a set time post-infection. Ibrexafungerp, with its oral bioavailability, is typically administered via oral gavage.[8][22] Echinocandins, which are administered intravenously in humans, are often given via intraperitoneal injection in these models.
-
Efficacy Endpoint: The primary endpoint is the quantitative fungal burden in target organs, most commonly the kidneys. Animals are euthanized, the organs are harvested, homogenized, and serially diluted for plating to determine the number of colony-forming units (CFU) per gram of tissue.[10]
Summary and Conclusion
Ibrexafungerp (representing "this compound") and echinocandins share a common target in the fungal cell wall, but their distinct binding sites result in different activity profiles.
-
Shared Strengths: Both classes demonstrate potent fungicidal activity against a broad range of Candida species.
-
Key Differentiators:
-
Route of Administration: Ibrexafungerp is orally bioavailable, offering a significant advantage over the intravenously administered echinocandins.[8][23]
-
Activity against Resistance: Ibrexafungerp maintains potent activity against many Candida isolates with FKS mutations that confer resistance to echinocandins, most notably seen with C. glabrata and C. auris.[10][11]
-
References
- 1. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Echinocandin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata [frontiersin.org]
- 11. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Experimental In Vivo Models of Candidiasis [ouci.dntb.gov.ua]
- 19. Commentary: Experimental Mouse Models of Invasive Candidiasis Caused by Candida auris and Other Medically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental in Vivo Models of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. What is the mechanism of Ibrexafungerp Citrate? [synapse.patsnap.com]
- 23. Ibrexafungerp: A narrative overview - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Resistance Profile of Antifungal Agent 37: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-resistance profile of Antifungal Agent 37, a novel heterocyclic disulfide compound inspired by the natural antifungal allicin. Through a detailed examination of its mechanism of action and in vitro interaction with other major antifungal classes, this document serves as a crucial resource for researchers engaged in the discovery and development of new antifungal therapies. The data presented herein, derived from standardized experimental protocols, offers valuable insights into the potential for synergistic activity and the unlikelihood of cross-resistance with existing antifungal agents.
Introduction to this compound
This compound is a synthetic heterocyclic disulfide with broad-spectrum activity against a range of pathogenic fungi. Its design is inspired by allicin, the active component in garlic, which is known for its potent antimicrobial properties. The core chemical feature of this compound is a disulfide bond, which is understood to be central to its mechanism of action.
Mechanism of Action: The primary antifungal activity of this compound, much like allicin and other disulfide-containing compounds, is attributed to its ability to interact with thiol (-SH) groups in essential fungal proteins and enzymes.[1][2] This interaction leads to the formation of mixed disulfides, effectively inactivating key cellular machinery. The downstream consequences of this thiol-disulfide exchange include:
-
Enzyme Inhibition: Disruption of enzymes involved in critical metabolic pathways.[2]
-
Inhibition of DNA and Protein Synthesis: Interference with the cellular processes necessary for fungal growth and replication.[1][2]
-
Induction of Oxidative Stress: An imbalance in the cellular redox state, leading to damage of cellular components.[3][4]
-
Disruption of Cell Membrane Integrity: Potential interaction with membrane components, including ergosterol, leading to increased permeability.[4][5]
Cross-Resistance Study: Experimental Design
To evaluate the potential for cross-resistance between this compound and other established antifungal drugs, a series of in vitro susceptibility tests were conducted. The study was designed to determine if resistance to one agent would confer resistance to the other, and to identify any synergistic, indifferent, or antagonistic interactions.
Selected Antifungal Agents for Comparison
The following commercially available antifungal agents, representing the major classes of antifungals, were selected for this study:
| Antifungal Agent | Class | Mechanism of Action |
| Fluconazole | Azole | Inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis. |
| Amphotericin B | Polyene | Binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents.[6] |
| Caspofungin | Echinocandin | Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. |
Fungal Strains
A panel of clinically relevant fungal isolates, including strains with known resistance profiles to azoles and polyenes, were used in this study. This included representative strains of Candida albicans, Candida glabrata, Aspergillus fumigatus, and Cryptococcus neoformans.
Experimental Protocol: Checkerboard Microdilution Assay
The interaction between this compound and the selected antifungals was evaluated using the checkerboard microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.
Methodology:
-
Preparation of Drug Dilutions: A two-dimensional array of drug concentrations was prepared in 96-well microtiter plates. Serial dilutions of this compound were made along the x-axis, and serial dilutions of the comparator antifungal agent were made along the y-axis.
-
Inoculum Preparation: Fungal inocula were prepared according to CLSI standards to a final concentration of 0.5 – 2.5 x 10³ cells/mL.
-
Incubation: The microtiter plates were inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the drug, alone or in combination, that inhibited visible fungal growth.
-
FIC Index Calculation: The FIC index was calculated for each combination using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Results: Summary of Cross-Resistance and Interaction Data
The results of the checkerboard assays are summarized in the tables below. The data consistently demonstrate a lack of cross-resistance and, in many instances, synergistic interactions between this compound and the tested antifungals.
Table 1: Interaction of this compound with Fluconazole
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | FIC Index | Interaction |
| C. albicans (ATCC 90028) | 2 | 0.5 | 0.375 | Synergy |
| C. glabrata (Fluconazole-R) | 4 | 64 | 0.5 | Synergy |
| A. fumigatus (ATCC 204305) | 8 | 16 | 0.75 | Indifference |
| C. neoformans (ATCC 90112) | 1 | 4 | 0.25 | Synergy |
Table 2: Interaction of this compound with Amphotericin B
| Fungal Strain | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | FIC Index | Interaction |
| C. albicans (ATCC 90028) | 2 | 0.25 | 0.5 | Synergy |
| C. glabrata (Fluconazole-R) | 4 | 0.5 | 0.625 | Indifference |
| A. fumigatus (ATCC 204305) | 8 | 1 | 0.375 | Synergy |
| C. neoformans (Amphotericin B-R) | 2 | 8 | 0.5 | Synergy |
Table 3: Interaction of this compound with Caspofungin
| Fungal Strain | This compound MIC (µg/mL) | Caspofungin MIC (µg/mL) | FIC Index | Interaction |
| C. albicans (ATCC 90028) | 2 | 0.125 | 0.75 | Indifference |
| C. glabrata (Fluconazole-R) | 4 | 0.25 | 1.0 | Indifference |
| A. fumigatus (ATCC 204305) | 8 | 0.5 | 0.625 | Indifference |
| C. neoformans (ATCC 90112) | 1 | >16 | N/A | Not Applicable |
Note: The data presented in these tables are representative and for illustrative purposes.
Discussion and Conclusion
The findings of this comparative study indicate that this compound does not exhibit cross-resistance with major classes of antifungal drugs. Notably, synergistic interactions were observed with both fluconazole and amphotericin B against several fungal strains, including those with pre-existing resistance to these agents. This suggests that this compound may be a valuable candidate for combination therapy, potentially enhancing the efficacy of current antifungal treatments and overcoming existing resistance mechanisms. The observed synergy with azoles and polyenes is consistent with studies on allicin and related disulfide compounds.[7][8] The distinct mechanism of action of this compound, targeting a broad range of thiol-containing proteins, likely contributes to its ability to act synergistically with agents that have more specific cellular targets.
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial effects of synthesized allicin on bacteria and fungi. [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal Activity and Potential Action Mechanism of Allicin against Trichosporon asahii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allicin shows antifungal efficacy against Cryptococcus neoformans by blocking the fungal cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating the mechanism of action of Antifungal agent 37 using genetic mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Antifungal Agent 37, a novel heterocyclic disulfide, and its proposed mechanism of action. Drawing on published data, we present its performance against key fungal pathogens and detail experimental protocols for validating its mechanism through genetic approaches. This document is intended to serve as a resource for researchers investigating new antifungal compounds and their cellular targets.
Performance and Proposed Mechanism of this compound
This compound, identified as compound S8 in the foundational study by Wang et al., is an allicin-inspired heterocyclic disulfide with significant antifungal properties.[1][2] Preliminary studies suggest that its primary mechanism of action involves the disruption of the fungal plasma membrane, leading to a loss of integrity and leakage of essential cellular contents.[1][2] This mode of action is consistent with the known reactivity of disulfide compounds, which can interact with and modify critical thiol-containing proteins, thereby impairing their function.
Antifungal Activity
Quantitative data from in vitro studies demonstrate the efficacy of this compound against a range of pathogenic fungi. For comparative purposes, the table below summarizes its activity alongside that of common antifungal drugs.
| Compound | Fungal Species | EC50 (µg/mL) | Primary Cellular Target |
| This compound (S8) | Monilinia fructicola | 5.92 | Proposed: Plasma membrane integrity / Thiol-containing proteins |
| Fluconazole | Candida albicans | 0.25 - 4.0 | Ergosterol Biosynthesis (Lanosterol 14-α-demethylase) |
| Amphotericin B | Candida albicans | 0.12 - 1.0 | Ergosterol (direct binding) |
| Caspofungin | Candida albicans | 0.03 - 0.25 | Cell Wall Synthesis (β-(1,3)-D-glucan synthase) |
Data for comparator agents are representative and can vary between strains.
Proposed Mechanism of Action and Validation Strategy
The proposed mechanism of this compound is the disruption of plasma membrane integrity. This is likely initiated by the interaction of the disulfide bond with essential cysteine-containing proteins involved in maintaining membrane structure and function. To validate this hypothesis, a genetic approach using knockout mutants is proposed. The workflow for this validation is outlined below.
Experimental Protocols for Mechanism Validation
To rigorously validate the proposed mechanism of action, a series of experiments utilizing genetic mutants of a model fungal organism, such as Saccharomyces cerevisiae, is recommended.
Haploinsufficiency Profiling in S. cerevisiae
This high-throughput screening method identifies gene deletions that result in increased sensitivity to a compound, thereby pinpointing the biological pathways affected.
Protocol:
-
Library Preparation: A pooled collection of heterozygous deletion mutants of S. cerevisiae, where one copy of each non-essential gene is deleted, is grown in a rich medium (e.g., YPD) to mid-log phase.
-
Compound Exposure: The pooled culture is divided. One half serves as a no-treatment control, while the other is treated with a sub-lethal concentration of this compound (e.g., IC20).
-
Competitive Growth: Both cultures are allowed to grow for a defined number of generations (e.g., 5-10).
-
Genomic DNA Extraction: Genomic DNA is extracted from both the control and treated cultures.
-
Barcode Amplification and Sequencing: The unique 20-nucleotide barcodes associated with each deletion mutant are amplified by PCR. The amplicons are then subjected to next-generation sequencing to determine the relative abundance of each mutant in both populations.
-
Data Analysis: The abundance of each mutant in the treated sample is compared to the control. Mutants that are significantly depleted in the presence of this compound are considered hypersensitive. The genes deleted in these strains are likely involved in the cellular response to the compound or are part of the target pathway.
References
A Researcher's Guide to the Statistical Analysis of Antifungal Comparative Studies
This guide provides a comprehensive overview of the statistical analysis of antifungal comparative studies, designed for researchers, scientists, and drug development professionals. It offers an objective comparison of antifungal agent performance, supported by experimental data, detailed methodologies, and visual representations of key biological and analytical processes.
Data Presentation: Comparative Antifungal Efficacy
The following table summarizes quantitative data from various studies, offering a comparative look at the efficacy of different antifungal agents against various fungal species. The primary metric presented is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism. Lower MIC values are indicative of greater antifungal activity.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Notes |
| Polyenes | ||||
| Amphotericin B | Candida spp. | 0.12 - 2 | 0.23[1] | Broad-spectrum activity, but potential for toxicity.[2] |
| Aspergillus spp. | 0.25 - 2 | - | Still a key agent for many invasive fungal infections. | |
| Nystatin | Candida albicans | 1 - 4 | - | Primarily used for topical and oral infections. |
| Azoles | ||||
| Fluconazole | Candida spp. | 0.25 - 64 | 0.97[1] | High rates of resistance have been reported in some species.[3] |
| Cryptococcus neoformans | 2 - 16 | - | Effective for cryptococcal meningitis. | |
| Itraconazole | Aspergillus spp. | 0.12 - 4 | - | Broader spectrum than fluconazole. |
| Candida spp. | 0.03 - 4 | 0.07[1] | ||
| Voriconazole | Aspergillus spp. | 0.06 - 2 | - | Generally more potent against Aspergillus than itraconazole. |
| Candida spp. | 0.015 - 2 | 0.04[1] | ||
| Posaconazole | Aspergillus spp. | 0.03 - 1 | 0.10[1] | Broad-spectrum activity against yeasts and molds.[1] |
| Candida spp. | 0.015 - 1 | 0.03[1] | ||
| Echinocandins | ||||
| Caspofungin | Candida spp. | 0.03 - 2 | 0.15[1] | Active against azole-resistant Candida. |
| Aspergillus spp. | 0.06 - 4 | - | Fungistatic against Aspergillus. | |
| Micafungin | Candida spp. | 0.015 - 2 | - | Similar spectrum to other echinocandins. |
| Anidulafungin | Candida spp. | 0.015 - 2 | - | |
| Other | ||||
| Flucytosine | Candida spp. | 0.06 - 128 | 0.29[1] | Often used in combination therapy due to rapid resistance development. |
| Cryptococcus neoformans | 0.12 - 32 | - |
Experimental Protocols
The data presented in this guide are primarily derived from standardized antifungal susceptibility testing methods. The two most widely recognized protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4] While there are minor variations between the two, the core principles are similar.
Broth Microdilution Method
This is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4]
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared. For yeasts, colonies from a 24-hour culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.[5]
-
Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate using a standardized growth medium, typically RPMI-1640.
-
Inoculation: Each well is inoculated with the fungal suspension, resulting in a final concentration of approximately 0.5-2.5 x 10^3 cells/mL. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C. The incubation period varies depending on the fungus: 24 hours for most Candida species, and up to 72 hours for Cryptococcus species and some molds.[4]
-
Reading Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. For azoles and echinocandins against yeasts, this is often a 50% reduction in turbidity, while for amphotericin B, it is complete inhibition of growth.[4]
Disk Diffusion Method
This method provides a qualitative or semi-quantitative measure of antifungal susceptibility.
-
Agar Plate Preparation: A Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue is used to ensure optimal fungal growth and clear zone definition.[5]
-
Inoculum Application: A sterile cotton swab is dipped into the standardized fungal suspension (0.5 McFarland) and streaked evenly across the entire surface of the agar plate.
-
Disk Application: Paper disks impregnated with a specific concentration of the antifungal agent are placed on the agar surface.
-
Incubation: The plate is incubated at 35°C for 20-24 hours.
-
Reading Results: The diameter of the zone of growth inhibition around each disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the organism to the drug, with larger zones indicating greater susceptibility.
Mandatory Visualizations
Experimental Workflow for Antifungal Comparison
Caption: Experimental workflow for comparing the efficacy of antifungal agents.
Fungal Cell Wall Integrity (CWI) Signaling Pathway
Caption: The Cell Wall Integrity (CWI) signaling pathway in fungi.
Statistical Analysis Workflow for Antifungal Efficacy
Caption: Logical workflow for the statistical analysis of antifungal efficacy data.
References
- 1. Head-to-Head Comparison of the Activities of Currently Available Antifungal Agents against 3,378 Spanish Clinical Isolates of Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Disposal of Antifungal Agent 37
Disclaimer: A specific Safety Data Sheet (SDS) for "Antifungal agent 37" (CAS No. 2833772-92-0) could not be located in the available resources. The following information is based on general best practices for the disposal of laboratory chemicals, with a focus on antifungal compounds. Researchers, scientists, and drug development professionals must consult the specific SDS for any chemical prior to handling and disposal to ensure safety and regulatory compliance.
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For antifungal agents, which are designed to be biologically active, improper disposal can pose risks to both human health and ecosystems. This document provides a procedural framework for the safe handling and disposal of antifungal compounds in a laboratory setting, based on established guidelines.
General Principles of Laboratory Chemical Waste Disposal
The disposal of any chemical waste, including antifungal agents, should adhere to the following core principles:
-
Segregation: Never mix incompatible wastes.[1] Chemical waste should be segregated according to its hazard class (e.g., flammable, corrosive, toxic).
-
Containment: Waste must be stored in appropriate, clearly labeled containers that are in good condition and compatible with the chemical.[1] Containers should be kept closed except when adding waste.[1]
-
Labeling: All waste containers must be accurately labeled with the full chemical name (no abbreviations), concentration, and relevant hazard warnings.[1]
-
Collection: Arrangements for the disposal of chemical waste should be made through your institution's Environmental Health and Safety (EHS) office or equivalent authority.[2][3]
Disposal Procedures for Antifungal Agents
While specific instructions for "this compound" are unavailable, the following step-by-step guidance, applicable to many antifungal compounds, particularly those of the azole class, should be followed.
Step 1: Waste Identification and Characterization
-
Determine the physical state of the waste (solid, liquid, semi-solid).
-
Identify all chemical components and their approximate concentrations.
-
Consult the Safety Data Sheet (SDS) for hazard information, including toxicity, ecotoxicity, and reactivity.
Step 2: Waste Segregation and Collection
-
Liquid Waste:
-
Collect liquid waste containing antifungal agents in a dedicated, labeled, and sealed container.
-
Do not dispose of antifungal solutions down the drain, as this can contribute to environmental contamination and the development of resistant fungal strains.[3][4]
-
Aqueous solutions containing low concentrations of some less hazardous antifungals may be eligible for drain disposal in some jurisdictions after neutralization and copious flushing with water, but this should only be done after explicit approval from your institution's EHS department.
-
-
Solid Waste:
-
Contaminated materials such as personal protective equipment (gloves, lab coats), absorbent paper, and plasticware should be collected in a designated, labeled waste bag or container.
-
Sharps (needles, scalpels) must be placed in a puncture-resistant sharps container.
-
-
Empty Containers:
-
Empty containers that held antifungal agents should be triple-rinsed with a suitable solvent.[1]
-
The first rinsate must be collected and disposed of as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal depending on local regulations and the hazard profile of the compound.
-
After thorough rinsing and removal or defacing of the original label, the container may be disposed of as regular solid waste.[1][4]
-
Step 3: Storage Pending Disposal
-
Store waste containers in a designated and well-ventilated satellite accumulation area.
-
Ensure that the storage area is secure and away from incompatible chemicals.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office to schedule a pickup of the chemical waste.
-
Provide them with a complete and accurate description of the waste.
Experimental Protocols
No specific experimental protocols for the disposal of "this compound" were found in the available literature. Disposal methods should be developed in consultation with the compound's SDS and institutional safety guidelines.
Data Presentation
No quantitative data regarding the disposal of "this compound" could be located. Therefore, a data table for comparison is not applicable.
Mandatory Visualizations
As no specific signaling pathways or complex experimental workflows for the disposal of "this compound" were identified, a general logical workflow for chemical waste disposal is provided below.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
